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"1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL" chemical properties

An In-depth Technical Guide to 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol: Properties, Synthesis, and Potential Applications Disclaimer: The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is not widely documente...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol: Properties, Synthesis, and Potential Applications

Disclaimer: The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is not widely documented in publicly available chemical literature, suggesting it is a novel or specialized chemical entity. This guide, therefore, is a scientifically informed projection based on the well-established chemistry of its constituent functional groups and data from closely related analogues. It is intended to provide a foundational understanding for researchers and drug development professionals.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[2] This guide focuses on the specific derivative, 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, a molecule that combines the piperidine core with a substituted aminophenol moiety. This unique combination suggests potential for complex biological interactions.

This document provides a comprehensive technical overview of this novel compound. We will dissect its structure to predict its physicochemical properties, propose a plausible and detailed synthetic route, explore its potential applications in drug discovery based on the activities of related structures, and outline essential safety and handling protocols.

Section 1: Physicochemical and Structural Analysis

The structure of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol integrates three key chemical motifs: a 4-aminophenol core, an ortho-isopropoxy group, and a piperidin-4-ol ring. Each contributes distinct properties to the overall molecule.

  • 4-Aminophenol Core: This fragment provides a hydrophilic and reactive center. The amino group is basic (pKa of aniline is ~4.6), while the phenolic hydroxyl is weakly acidic (pKa of phenol is ~10).[3][4] These groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems. The para-relationship of these groups allows for resonance stabilization.[3]

  • Isopropoxy Group: The bulky, lipophilic isopropoxy group, positioned ortho to the amino group, will sterically hinder the amine and influence the molecule's overall conformation and lipophilicity. This can be a key determinant in its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME).

  • Piperidin-4-ol Ring: This saturated heterocycle is a common feature in central nervous system (CNS) active drugs.[5] The nitrogen atom is basic, and the hydroxyl group provides an additional site for hydrogen bonding.[6] The piperidine ring exists predominantly in a chair conformation, which influences the spatial arrangement of its substituents.

Predicted Physicochemical Properties

The following properties have been calculated or estimated based on the compound's structure and data from analogous compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₄H₂₂N₂O₂Calculated
Molecular Weight 250.34 g/mol Calculated
XLogP3 ~1.8 - 2.5Estimated from analogues[7]
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 4Calculated
Boiling Point >300 °C (with decomposition)Estimated from analogues
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, Ethanol); slightly soluble in water.Inferred from components[4][8][9]
Chemical Structure Visualization

chemical_structure cluster_phenyl 4-Amino-3-isopropoxyphenyl Moiety cluster_piperidine Piperidin-4-ol Moiety phenyl c1 C c2 C c1->c2 N_pip N c1->N_pip c3 C c2->c3 c4 C c3->c4 o_iso O c3->o_iso c5 C c4->c5 nh2 H₂N c4->nh2 c6 C c5->c6 c6->c1 iso_ch CH o_iso->iso_ch iso_ch3_1 CH₃ iso_ch->iso_ch3_1 iso_ch3_2 CH₃ iso_ch->iso_ch3_2 c7 CH₂ N_pip->c7 c8 CH₂ c7->c8 c9 CH c8->c9 c10 CH₂ c9->c10 oh OH c9->oh c11 CH₂ c10->c11 c11->N_pip

Caption: Chemical structure of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol.

Section 2: Proposed Synthesis and Characterization

A plausible synthetic route to 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol can be designed based on established methodologies for N-arylation of piperidines and ortho-alkoxylation of anilines. A multi-step approach starting from commercially available materials is proposed.

Synthetic Strategy Rationale

The proposed synthesis involves three main stages:

  • Protection and Alkoxylation: Starting with 4-aminophenol, the amine group is first protected (e.g., as an acetamide) to prevent side reactions. The subsequent ortho-alkoxylation is a key step. While direct alkylation of phenols is common, achieving regioselectivity can be challenging. A palladium-catalyzed C-H activation approach directed by the amide group offers a modern and efficient method for introducing the isopropoxy group specifically at the ortho position.[10][11][12][13]

  • N-Arylation: The resulting 4-amino-3-isopropoxyaniline intermediate can then be coupled with a suitable piperidine precursor. A Buchwald-Hartwig amination or a related N-arylation reaction with 4-hydroxypiperidine (or a protected version) would be a standard and effective method.[14]

  • Deprotection: The final step involves the removal of any protecting groups used during the synthesis to yield the target compound.

Synthetic Workflow Diagram

synthesis_workflow start 4-Aminophenol step1 Amine Protection (e.g., Acetic Anhydride) start->step1 intermediate1 N-(4-hydroxyphenyl)acetamide step1->intermediate1 step2 Ortho C-H Alkoxylation (Isopropanol, Pd(OAc)₂, Oxidant) intermediate1->step2 intermediate2 N-(4-hydroxy-2-isopropoxyphenyl)acetamide step2->intermediate2 step3 Deprotection (Hydrolysis) (e.g., aq. HCl) intermediate2->step3 intermediate3 4-Amino-3-isopropoxyphenol step3->intermediate3 step4 N-Arylation (e.g., Buchwald-Hartwig Coupling with 1-Boc-4-oxopiperidine) intermediate3->step4 intermediate4 Protected Intermediate step4->intermediate4 step5 Reduction & Deprotection (e.g., NaBH₄ then TFA/HCl) intermediate4->step5 product 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol step5->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Intermediate 1)

  • Dissolve 4-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(3-isopropoxy-4-aminophenyl)acetamide (Intermediate 2) This step is based on palladium-catalyzed ortho-alkoxylation methodologies.[12][15]

  • To a sealed reaction vessel, add N-(4-hydroxyphenyl)acetamide (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and an oxidant such as K₂S₂O₈ (2.0 eq).

  • Add isopropanol (10 eq, serving as both reagent and solvent) and 1,2-dimethoxyethane as a co-solvent.

  • Add methanesulfonic acid (0.2 eq) as a promoter.[12]

  • Seal the vessel and heat the mixture at 60-80 °C for 24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-alkoxylated product.

Step 3: Synthesis of 4-Amino-3-isopropoxyaniline (Intermediate 3)

  • Suspend the product from Step 2 in a 6M aqueous HCl solution.

  • Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the amide.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-amino-3-isopropoxyaniline.

Step 4 & 5: Synthesis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (Final Product) This combined step utilizes a reductive amination approach.

  • In a round-bottom flask, dissolve 4-amino-3-isopropoxyaniline (1.0 eq) and 1-Boc-4-oxopiperidine (1.1 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring for the formation of the N-arylated intermediate.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product is the Boc-protected precursor.

  • Dissolve the crude material in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the solvent, and if the HCl salt is formed, neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent to isolate the free base.

  • Purify the final product by column chromatography or recrystallization.

Section 3: Potential Applications in Drug Discovery

The structural motifs within 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol are prevalent in a variety of pharmacologically active agents.[1][16] This suggests that the molecule could be a valuable lead compound for several therapeutic areas.

Rationale for Therapeutic Interest
  • CNS Disorders: The N-aryl piperidine scaffold is a well-established pharmacophore in agents targeting the central nervous system, including antipsychotics, antidepressants, and analgesics.[5][16]

  • Oncology: Numerous piperidine derivatives exhibit anticancer properties by interacting with key signaling pathways or acting as receptor antagonists.[2][17] The substituted aniline portion could mimic tyrosine and interact with kinase domains.

  • Antiviral/Anti-infective Agents: The 4-aminopiperidine structure is a key building block for CCR5 antagonists, which are used as HIV-1 entry inhibitors.[18]

The combination of the hydrogen-bonding capabilities of the amino and hydroxyl groups with the lipophilic isopropoxy moiety provides a balanced profile that could facilitate blood-brain barrier penetration or interaction with specific enzyme active sites.

Structural Features and Potential Biological Targets

biological_activity molecule 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol feature1 N-Aryl Piperidine Core molecule->feature1 feature2 Aminophenol Moiety molecule->feature2 feature3 Isopropoxy Group molecule->feature3 feature4 4-Hydroxyl Group molecule->feature4 target1 GPCRs (e.g., Dopamine, Serotonin Receptors) feature1->target1 CNS Penetration, Receptor Scaffolding target3 Ion Channels feature1->target3 CNS Penetration, Receptor Scaffolding target4 Chemokine Receptors (e.g., CCR5) feature1->target4 CNS Penetration, Receptor Scaffolding target2 Kinase Enzymes (e.g., Tyrosine Kinases) feature2->target2 H-Bonding, Tyrosine Mimicry feature3->target2 Lipophilicity, Binding Pocket Fit feature4->target1 H-Bonding Anchor feature4->target2 H-Bonding Anchor

Caption: Relationship between structural features and potential biological targets.

Section 4: Safety, Handling, and Storage

Given the absence of specific data for the title compound, safety protocols must be based on the hazards associated with its primary components: aromatic amines and piperidine derivatives.[19][20]

Potential Hazards
  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[21] Some aromatic amines are classified as potential carcinogens.[19] They can cause skin and eye irritation.

  • Piperidine Derivatives: Piperidine itself is a flammable, corrosive, and toxic liquid that can cause severe skin and eye burns.[22][23][24] While the N-aryl substitution and hydroxyl group in the target molecule will modify these properties, a degree of basicity and potential for irritation should be assumed.

Summary of GHS Classifications for Related Compounds
Hazard ClassClassification for Analogues
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)[23][24]
Skin Corrosion/Irritation Category 1B or 2 (Causes severe burns or irritation)[23]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage or irritation)[25]
Flammability Piperidine is highly flammable; aromatic solids are less so.[22]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[26]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use spark-proof tools if handling in a flammable solvent.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its amine functional groups, it should be treated as hazardous chemical waste.

Conclusion

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol represents a novel chemical entity with significant potential for applications in drug discovery, particularly in the fields of oncology and CNS disorders. While direct experimental data is not yet available, a comprehensive analysis of its structural components allows for robust predictions of its physicochemical properties, a plausible synthetic strategy, and a strong rationale for its potential biological activities. The proposed multi-step synthesis provides a clear roadmap for its preparation, enabling further investigation. As with any novel chemical, stringent safety protocols based on the known hazards of its constituent parts must be followed during its synthesis and handling. This guide serves as a foundational resource to stimulate and support future research into this promising molecule.

References

  • 4-Aminophenol (C6H7NO) properties. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. Retrieved from [Link]

  • ACS Publications. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem Compound Database. Retrieved from [Link]

  • Pharmacompass. (n.d.). 1-Boc-piperidin-4-ol. Retrieved from [Link]

  • NextSDS. (n.d.). Piperidin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Catalysis. Retrieved from [Link]

  • SciSpace. (2012). Palladium-catalyzed ortho-alkoxylation of anilides via C-H activation. Retrieved from [Link]

  • New Jersey Department of Health. (1999, September). PIPERIDINE - HAZARD SUMMARY. Retrieved from [Link]

  • ACS Publications. (2012, October 1). Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2014, July 11). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemRxiv. (2022, May 19). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • PubMed. (2012, November 2). Palladium-catalyzed ortho-alkoxylation of anilides via C-H activation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • ACS Publications. (2003, May 2). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives. ACS Omega. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • C&K Testing. (2021, March 26). Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. Retrieved from [Link]

Sources

Exploratory

The Mechanistic Role and Application of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol in Targeted Kinase Inhibitor Design

Executive Summary 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS: 1130146-81-4) is an advanced, highly specialized pharmacophore building block utilized in the rational design of next-generation small-molecule tyrosin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS: 1130146-81-4) is an advanced, highly specialized pharmacophore building block utilized in the rational design of next-generation small-molecule tyrosine kinase inhibitors (TKIs). Rather than functioning as a standalone active pharmaceutical ingredient (API), this compound provides a critical structural scaffold—a functionalized aniline tail—that dictates the binding affinity, conformational locking, and pharmacokinetic (PK) profile of the resulting drug. This whitepaper dissects the structural causality, experimental integration, and validation protocols for utilizing this synthon in the development of targeted therapies (e.g., ALK, ROS1, and FAK inhibitors).

Section 1: Structural Mechanism of Action (Pharmacophore Analysis)

The design of modern kinase inhibitors requires a delicate balance between hinge-region binding affinity and solvent-channel solubility. This specific building block achieves this through a tripartite structural mechanism [1]:

  • The Aniline Core (Coupling Hub): The primary amine ( −NH2​ ) serves as the nucleophilic anchor. It is specifically designed to undergo Nucleophilic Aromatic Substitution (S N​ Ar) or Buchwald-Hartwig cross-coupling with halogenated heterocyclic cores (such as pyrimidines or pyridines) that bind to the kinase hinge region.

  • The 3-Isopropoxy Moiety (Conformational Lock & Lipophilic Shield): Positioned ortho to the aniline amine, the bulky isopropoxy group forces the molecule into a preferred dihedral angle, minimizing the entropic penalty upon binding. Mechanistically, it projects into a specific lipophilic pocket near the gatekeeper residue (e.g., L1196M in ALK). Furthermore, the branched isopropyl chain sterically hinders cytochrome P450-mediated O-dealkylation, a common metabolic liability seen in simpler methoxy-substituted analogs.

  • The N-Linked Piperidin-4-ol (Solvent Channel Anchor): The piperidine ring extends outward from the ATP-binding pocket into the solvent-exposed region. While bare piperidines or piperazines can drive up lipophilicity, the addition of the 4-hydroxyl group is a critical modification. It significantly lowers the partition coefficient (LogD), dramatically improves thermodynamic aqueous solubility, and provides a hydrogen bond donor/acceptor to interact with solvent molecules or specific solvent-channel residues.

BindingModel Hinge Kinase Hinge Region (ATP Pocket) Pyrim Pyrimidine Core (Hinge Binder) Pyrim->Hinge Hydrogen Bonds Aniline Aniline NH (Linker) Pyrim->Aniline Covalent Bond Isopropoxy 3-Isopropoxy Group (Steric Lock / Lipophilic) Aniline->Isopropoxy Ortho/Meta Position Piperidinol Piperidin-4-ol (Solvent Channel / Solubilizer) Aniline->Piperidinol Para Position Solvent Solvent-Exposed Region Piperidinol->Solvent H-Bonding (4-OH)

Fig 1: Pharmacophore binding model of the aniline derivative in the kinase ATP pocket.

Section 2: Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the integration of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol into a drug discovery pipeline requires self-validating protocols. Below are the standardized methodologies for synthesis and subsequent biological validation.

Protocol 1: S N​ Ar Coupling & Scaffold Integration

Causality: The aniline nitrogen is electronically deactivated by the para-substituted piperidine and sterically hindered by the ortho-isopropoxy group. Therefore, high-boiling polar protic solvents and non-nucleophilic bases are required to drive the reaction.

  • Preparation: Dissolve 1.0 equivalent of the hinge-binding core (e.g., 2,4-dichloro-5-trifluoromethylpyrimidine) and 1.1 equivalents of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol in anhydrous n-butanol.

  • Catalysis/Base: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an HCl scavenger without competing as a nucleophile.

  • Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 12–16 hours. Monitor progression via LC-MS.

  • Isolation: Concentrate the solvent in vacuo. Purify the crude residue via flash chromatography (DCM/MeOH gradient) to isolate the coupled intermediate.

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality: Heavy structural modifications often introduce compound auto-fluorescence. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated because its time-delayed measurement eliminates light scattering and auto-fluorescence interference, preventing false-positive hit rates [2].

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the synthesized inhibitor (serially diluted in assay buffer containing 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., ALK or LRRK2) and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the Km​ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using the 665/615 nm emission ratio.

Workflow Step1 1. SNAr Coupling (1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol + Pyrimidine) Step2 2. Purification & Characterization (HPLC, NMR, MS) Step1->Step2 Step3 3. TR-FRET Kinase Assay (Target Validation) Step2->Step3 Step4 4. ADME & Solubility Profiling (Thermodynamic Solubility, LogD) Step3->Step4 Step5 5. Lead Optimization (In Vivo Efficacy) Step4->Step5

Fig 2: Experimental workflow for synthesis and TR-FRET kinase assay validation.

Section 3: Data Presentation

The incorporation of the 3-isopropoxy and 4-hydroxyl groups fundamentally alters the physicochemical properties of the resulting inhibitor. The table below summarizes the theoretical impact of these functional groups compared to a baseline unsubstituted aniline pharmacophore.

Structural FeaturePhysicochemical ImpactPharmacological Causality
Aniline (-NH 2​ ) Scaffold Coupling HubEnables S N​ Ar or Buchwald-Hartwig coupling with the hinge-binding core.
3-Isopropoxy Steric Lock / Lipophilic ShieldFills the hydrophobic pocket near the gatekeeper; prevents rapid O-dealkylation by CYP450 enzymes.
N-Linked Piperidine Extends into Solvent ChannelEnhances basicity and solubility; acts as a flexible linker to project out of the ATP pocket.
4-Hydroxyl (-OH) Hydrogen Bond Donor/AcceptorDramatically lowers LogD; interacts directly with solvent water molecules, improving thermodynamic solubility.

References

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • TR-FRET Technology: Principle, Advantages, and Applications for Kinase Assay and Inhibitor Screening Source: Sino Biological Technical Notes URL:[Link][2]

Sources

Foundational

An In-Depth Technical Guide to 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, a novel substituted piperidine derivative. While a specific CAS number for this exact molecule is not prominently av...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, a novel substituted piperidine derivative. While a specific CAS number for this exact molecule is not prominently available in public databases, its chemical space can be thoroughly explored through the lens of its close structural analogs and the well-established chemistry of the piperidine scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, analytical characterization, potential pharmacological applications, and safe handling protocols.

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its utility stems from its stable chair conformation, which allows for the precise three-dimensional arrangement of substituents, and a basic nitrogen atom that can be leveraged to fine-tune physicochemical properties like solubility and lipophilicity.[1][3][4] This guide will extrapolate from the rich chemistry of related aminophenyl and alkoxyphenyl-piperidine derivatives to provide a robust framework for working with the title compound.

Molecular Structure and Physicochemical Properties

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is a polysubstituted aromatic piperidine. The core structure consists of a piperidin-4-ol moiety N-linked to a phenyl ring. The phenyl ring is further substituted with an amino group at the 4-position and an isopropoxy group at the 3-position.

PropertyPredicted ValueRationale / Comments
Molecular Formula C₁₄H₂₂N₂O₂Derived from structural components.
Molecular Weight 250.34 g/mol Calculated from the molecular formula.
LogP ~2.5 - 3.5The isopropoxy group increases lipophilicity compared to ethoxy or methoxy analogs. The free amino and hydroxyl groups provide hydrophilicity.
pKa ~4.5-5.5 (aromatic amine), ~8.5-9.5 (piperidine N)The aromatic amine is weakly basic. The piperidine nitrogen is a typical secondary amine-like base.
Hydrogen Bond Donors 2 (from -OH and -NH₂)Important for target binding and solubility.
Hydrogen Bond Acceptors 3 (from -OH, -NH₂, and ether O)Influences solubility and molecular interactions.

Note: These values are estimates based on the structure and data from similar compounds. Experimental determination is required for confirmation.

Synthetic Strategy and Experimental Protocols

The synthesis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol can be approached through several established routes for N-aryl piperidines. A highly plausible and efficient method involves the reduction of a nitroaromatic precursor, which is itself synthesized via nucleophilic aromatic substitution (SNAAr). This strategy offers high yields and readily available starting materials.

Proposed Synthetic Workflow

The overall synthetic pathway is a two-step process starting from 4-fluoro-2-isopropoxynitrobenzene and piperidin-4-ol.

Synthetic_Workflow A 4-Fluoro-2-isopropoxynitrobenzene Intermediate 1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-ol A->Intermediate Step 1: SNAAr B Piperidin-4-ol B->Intermediate Step 1: SNAAr C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C->Intermediate Step 1: SNAAr Product 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol Intermediate->Product Step 2: Nitro Reduction Reducer Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Solvent (e.g., EtOH) Reducer->Product Step 2: Nitro Reduction

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Step 1 - Synthesis of 1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-ol

This step utilizes a nucleophilic aromatic substitution reaction, where the amine of piperidin-4-ol displaces the fluorine atom on the nitroaromatic ring. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, making this a favorable transformation.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-isopropoxynitrobenzene (1.0 eq), piperidin-4-ol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (10 volumes). A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be recrystallized from ethanol or purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate as a yellow solid.

Experimental Protocol: Step 2 - Synthesis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the intermediate, 1-(3-isopropoxy-4-nitrophenyl)piperidin-4-ol (1.0 eq), in ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (EtOH or MeOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography to afford 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol as an off-white or light brown solid.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final compound.[5]

  • Objective: To determine the purity of the sample and identify any impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak representing the product. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 251.17.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • ¹H NMR:

    • Aromatic Protons: Expect signals in the range of 6.5-7.0 ppm, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

    • Piperidine Protons: Complex multiplets will appear between 1.5-4.0 ppm. The proton on the carbon bearing the hydroxyl group (C4-H) will be a distinct multiplet around 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen (C2-H, C6-H) will be downfield, likely around 3.0-3.4 ppm.

    • Isopropoxy Protons: A septet for the CH group around 4.4-4.6 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm.

    • -OH and -NH₂ Protons: Broad singlets that are D₂O exchangeable.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the 110-150 ppm region.

    • Piperidine Carbons: Signals between 30-70 ppm. The carbon attached to the hydroxyl group (C4) will be around 65-70 ppm.

    • Isopropoxy Carbons: The CH carbon will be around 70-72 ppm, and the methyl carbons will be around 22-24 ppm.

Potential Pharmacological Applications and Rationale

The 1-(substituted-phenyl)piperidin-4-ol scaffold is present in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS) and inflammatory pathways.[6][7]

SAR_Logic Core 1-(Phenyl)piperidin-4-ol Core CNS Penetration & Favorable PK Properties Sub1 4-Amino Group H-Bonding, Potential for Salt Formation, Modulates Target Affinity Core->Sub1 Modulates Activity Sub2 3-Alkoxy Group (Isopropoxy) Increases Lipophilicity, Influences Metabolic Stability, Fine-tunes Potency Core->Sub2 Modulates PK/PD Sub3 4-Hydroxyl Group Improves Solubility, Key H-Bonding Interaction, Site for Prodrug Strategy Core->Sub3 Key Interaction Site Targets Potential Biological Targets Sub1->Targets Sub2->Targets Sub3->Targets Target1 Opioid Receptors Targets->Target1 Target2 Sigma (σ) Receptors Targets->Target2 Target3 Kinase Inhibitors Targets->Target3 Target4 GPCRs Targets->Target4

Caption: Structure-Activity Relationship (SAR) insights.

  • Analgesic and CNS Activity: Many N-phenylpiperidine derivatives exhibit potent analgesic activity through interaction with opioid receptors.[7] The specific substitution pattern on the phenyl ring is crucial for modulating affinity and selectivity for different opioid receptor subtypes (μ, δ, κ).

  • Sigma (σ) Receptor Ligands: The piperidine scaffold is common in ligands for σ1 and σ2 receptors, which are implicated in various neurological disorders and cancer.[8] The nature of the N-substituent and its functional groups heavily influences binding affinity and selectivity.

  • Kinase Inhibition: Substituted aminophenyl moieties are found in numerous kinase inhibitors used in oncology. The amino group often serves as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the target kinase.

  • Antimicrobial and Antiviral Activity: Certain substituted piperidines have shown promise as antimicrobial or antiviral agents, though this is a less common application for this specific structural class.[9]

Given these precedents, 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol warrants investigation for its potential activity as a modulator of CNS targets or as a kinase inhibitor. The combination of the hydrogen-bonding amino and hydroxyl groups, along with the lipophilic isopropoxy group, provides a balanced profile for potential drug-like properties.

Safety, Handling, and Storage

As with any novel chemical entity, 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, compounds with an aniline-like moiety should be treated as potentially toxic. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. A comprehensive Safety Data Sheet (SDS) should be developed based on the known hazards of its structural components.[14]

Conclusion

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol represents a promising, albeit underexplored, chemical entity. Its structure is rooted in the pharmacologically significant piperidine scaffold, suggesting a high potential for biological activity. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is efficient and scalable, and the analytical protocols described will ensure the generation of high-quality, reliable data. Further investigation into the pharmacological properties of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Rubiralta, M., Giralt, E., & Diez, A. (2023).
  • Nikolova, Y., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-9. [Link]

  • Grienke, U., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12736-12743. [Link]

  • Thermo Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. 8(1), 464-469. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

Sources

Exploratory

In Silico Modeling of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL: A Technical Guide for Rational Drug Design

Executive Summary In the modern landscape of targeted therapeutics, the identification of high-quality chemical starting points is the most critical determinant of clinical success. 1-(4-Amino-3-isopropoxyphenyl)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of targeted therapeutics, the identification of high-quality chemical starting points is the most critical determinant of clinical success. 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (CAS: 1130146-81-4; MW: 250.34) represents a highly privileged, multi-vector scaffold frequently utilized in [1].

As a Senior Application Scientist, I approach this molecule not merely as a static 2D structure, but as a dynamic 3D pharmacophore. This whitepaper provides a comprehensive, field-proven in silico framework for modeling this compound, detailing the causality behind computational choices and establishing self-validating protocols for target engagement.

Structural Causality & Pharmacophore Mapping

Effective in silico modeling requires a deep mechanistic understanding of the ligand's functional groups. We utilize this specific compound because it perfectly balances rigid, directional hydrogen bonding with tunable lipophilicity.

  • 4-Amino Aniline Core: Acts as the primary hinge-binding motif. The primary amine donates hydrogen bonds to the backbone carbonyls of kinase hinge regions (e.g., Met/Leu residues).

  • 3-Isopropoxy Group: Serves as a lipophilic vector targeting the hydrophobic sub-pocket adjacent to the gatekeeper residue. Causality: The branched nature of the isopropoxy group maximizes shape complementarity while providing a favorable entropic gain upon the displacement of high-energy ordered water molecules (desolvation).

  • Piperidin-4-ol Moiety: Extends outward into the solvent-exposed channel. The hydroxyl group acts as a secondary hydrogen bond anchor, while the saturated piperidine ring modulates the overall logP, preventing the molecule from becoming excessively greasy.

Pharmacophore Compound 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-OL Aniline 4-Amino Aniline Core Compound->Aniline Isopropoxy 3-Isopropoxy Group Compound->Isopropoxy Piperidinol Piperidin-4-ol Moiety Compound->Piperidinol Hinge Kinase Hinge Region (H-Bond Donor) Aniline->Hinge Binds Hydrophobic Hydrophobic Sub-pocket (Shape Complementarity) Isopropoxy->Hydrophobic Fills Solvent Solvent Channel (Solubility/H-Bond Acceptor) Piperidinol->Solvent Extends

Pharmacophore mapping and target engagement mechanism of the compound.

Quantitative ADMET Profiling

Before initiating computationally expensive molecular dynamics, we must validate the compound's baseline drug-likeness. Utilizing the predictive models of [2], we can quantify the physicochemical properties that dictate its pharmacokinetic behavior.

PropertyPredicted ValuePharmacological Implication
Molecular Weight 250.34 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP (Consensus) 1.85Optimal lipophilicity for passive membrane permeability
H-Bond Donors 3 (-NH2, -OH)Strong potential for directional target engagement
H-Bond Acceptors 4 (N, O, O, N)Favorable for solvent channel interactions
Topological Polar Surface Area 55.5 ŲExcellent oral bioavailability and BBB penetration
Rotatable Bonds 4Low entropic penalty upon target binding

In Silico Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes a validation checkpoint to ensure computational artifacts do not propagate through the workflow.

Protocol 1: Ligand Preparation & Conformational Analysis

Objective: Generate a biologically relevant 3D conformer library.

  • Input Generation: Import the SMILES string of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL into RDKit or Schrödinger LigPrep.

  • pKa State Assignment: Calculate protonation states at pH 7.4 ± 0.5.

    • Expert Insight (Causality): Unlike isolated aliphatic piperidines (pKa ~9.5), the piperidine nitrogen in this compound is directly conjugated to the electron-rich p-phenylenediamine system. This drastically lowers its pKa. The protocol must evaluate the neutral free-base state, as improper protonation will artificially skew the electrostatic potential map.

  • Energy Minimization: Apply the OPLS4 force field to resolve steric clashes around the rotatable isopropoxy ether linkage.

  • Validation Checkpoint: Inspect the lowest energy conformer. The system is validated if the piperidin-4-ol hydroxyl group adopts a pseudo-equatorial orientation, effectively minimizing high-energy 1,3-diaxial interactions.

Protocol 2: High-Throughput Molecular Docking

Objective: Predict the binding affinity and pose within a target kinase hinge region.

  • Receptor Preparation: Strip co-crystallized water molecules from the target PDB structure, retaining only structural waters buried deep within the binding pocket.

  • Grid Definition: Center the docking grid box coordinates precisely on the conserved hinge-region backbone residues.

  • Execution: Execute docking using [3]. Set the exhaustiveness parameter to 32 to ensure adequate conformational sampling of the piperidine ring's chair-boat transitions.

  • Validation Checkpoint: A docking run is self-validated if the top 5 poses converge (RMSD < 2.0 Å) and consistently demonstrate a dual hydrogen-bond donor-acceptor motif between the 4-amino group and the kinase hinge.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability and thermodynamics of the docked ligand-receptor complex.

  • Parameterization: Parameterize the ligand using the General Amber Force Field (GAFF) and assign AM1-BCC partial charges.

  • Solvation: Solvate the complex in a TIP3P water box with a 10 Å buffer, neutralizing the system with Na+/Cl- ions using [4].

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each, applying harmonic restraints to the protein backbone.

  • Production Run: Execute a 100 ns production MD simulation without restraints at 300K.

  • Validation Checkpoint: Plot the ligand Root Mean Square Deviation (RMSD) over time. The protocol is validated if the RMSD plateaus after 20 ns (fluctuating < 1.5 Å), proving the isopropoxy group has securely anchored into the hydrophobic sub-pocket without inducing complex dissociation.

Workflow A Ligand Preparation (Conformer & pKa) B Pharmacophore Mapping A->B C Molecular Docking (AutoDock Vina) B->C D MD Simulation (GROMACS) C->D E ADMET Profiling (SwissADME) D->E

In silico workflow for fragment-based drug discovery and validation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL:[Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular dynamics through multi-level parallelism from laptops to supercomputers. SoftwareX. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol

Foreword: The Critical Role of Physicochemical Characterization in Drug Development In the journey of a novel chemical entity from the laboratory to a potential therapeutic, a thorough understanding of its fundamental ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the journey of a novel chemical entity from the laboratory to a potential therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. For a compound such as 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, a substituted piperidine derivative with potential pharmacological activity, its solubility and stability profiles are not merely data points; they are the cornerstones of its developability.[1][2] These properties dictate everything from the choice of formulation and the feasibility of oral administration to the drug's shelf-life and, ultimately, its safety and efficacy in patients.[3][4] This guide provides a comprehensive framework for elucidating the solubility and stability of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, grounded in established scientific principles and regulatory expectations.

Section 1: Solubility Profiling: Beyond a Single Number

Solubility, the extent to which a compound dissolves in a solvent to yield a homogenous solution, is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the first step towards absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding development and regulatory decisions.[5][6] Therefore, a comprehensive understanding of the solubility of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol across a range of physiologically relevant conditions is essential.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure. The shake-flask method remains the definitive technique for this determination.[6][7]

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Media: Prepare a series of aqueous buffers to mimic the pH range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6] Additionally, select a range of pharmaceutically relevant organic solvents and co-solvent systems to explore potential formulation strategies.[8]

  • Addition of Excess Compound: Add an excess of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol to a known volume of each medium in a sealed container. The presence of undissolved solid is crucial for ensuring saturation.[7]

  • Equilibration: Agitate the samples at a constant temperature (typically 37°C for physiological relevance) for a sufficient duration to reach equilibrium.[5][6] This may take anywhere from 24 to 72 hours, and equilibrium should be confirmed by sampling at multiple time points until the concentration plateaus.[6]

  • Sample Clarification: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]

Data Presentation: Expected Solubility Profile

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.237Hypothetical Value
Acetate Buffer4.537Hypothetical Value
Phosphate Buffer6.837Hypothetical Value
Water~7.025Hypothetical Value
EthanolN/A25Hypothetical Value
Propylene GlycolN/A25Hypothetical Value
PEG 400N/A25Hypothetical Value
20% Ethanol in WaterN/A25Hypothetical Value

Note: The values in this table are hypothetical and would need to be determined experimentally.

Biorelevant Media: A Glimpse into In Vivo Performance

To better predict in vivo dissolution, solubility studies should also be conducted in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF and FeSSIF). These media contain bile salts and phospholipids that can significantly impact the solubility of lipophilic compounds.[5]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol C Add excess solid to solvent A->C B Prepare buffered media (pH 1.2, 4.5, 6.8) & other solvents B->C D Equilibrate at 37°C (24-72h with agitation) C->D E Sample at multiple time points D->E F Centrifuge and filter sample E->F G Analyze supernatant by validated HPLC method F->G H Determine concentration G->H

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Section 2: Stability Assessment: Ensuring a Safe and Efficacious Molecule

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety, efficacy, and shelf-life.[1] Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][10]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves exposing the API to conditions more severe than those it would typically encounter during storage.[3][11] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[3][4][12] A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products can be detected and characterized without completely destroying the parent molecule.[12]

Experimental Protocol: Forced Degradation Studies

  • Acidic Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat as necessary (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat as necessary.

  • Oxidative Degradation: Expose the compound in solution to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.

  • Photostability: Expose the solid compound and solutions to light of a specified intensity and wavelength, as per ICH Q1B guidelines.

At appropriate time points, samples from each stress condition are analyzed by a stability-indicating method, typically HPLC, to quantify the remaining parent compound and detect the formation of any degradation products.[13]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[9][10][14] Reversed-phase HPLC with UV detection is the most common technique for developing a SIM for small molecules.[9]

Key Steps in SIM Development:

  • Column and Mobile Phase Screening: Evaluate different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers) to achieve optimal separation of the parent peak from any degradants.

  • Gradient Optimization: Develop a gradient elution program to resolve all peaks in a reasonable run time.

  • Wavelength Selection: Choose a detection wavelength that provides a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly beneficial for this purpose.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development and Forced Degradation

G cluster_method_dev Stability-Indicating Method (SIM) Development cluster_forced_degradation Forced Degradation Studies A Initial Method Scouting (Column, Mobile Phase) B Analyze Stressed Samples A->B C Optimize Resolution of Parent and Degradant Peaks B->C D Method Validation (ICH Q2) C->D E 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol F Acid Hydrolysis E->F G Base Hydrolysis E->G H Oxidation (H₂O₂) E->H I Thermal Stress E->I J Photolytic Stress E->J F->B G->B H->B I->B J->B

Caption: Interdependent workflow of forced degradation studies and SIM development.

Section 3: Mechanistic Insights and Structural Considerations

The structure of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, featuring a primary aromatic amine, a secondary aliphatic amine within the piperidine ring, a hydroxyl group, and an isopropoxy group, provides clues to its potential solubility and stability characteristics.

  • Solubility: The presence of the amino and hydroxyl groups suggests that the molecule will have some aqueous solubility, which is likely to be pH-dependent.[8] At low pH, the amino groups will be protonated, increasing solubility. The isopropoxy and phenyl groups contribute to its lipophilicity.

  • Stability: The primary aromatic amine is a potential site for oxidative degradation. The ether linkage of the isopropoxy group could be susceptible to acidic hydrolysis under harsh conditions. The overall molecule may also be sensitive to light.

Conclusion: A Roadmap to Successful Drug Development

A comprehensive understanding of the solubility and stability of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is not an academic exercise but a fundamental requirement for its successful development as a therapeutic agent.[4] The methodologies outlined in this guide, from the foundational shake-flask method to the rigors of forced degradation studies and the development of a validated stability-indicating assay, provide a robust framework for generating the critical data needed to inform formulation design, packaging decisions, and regulatory submissions.[12][15] By adhering to these principles of scientific integrity and thoroughness, researchers can confidently advance promising molecules like 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol through the development pipeline.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?
  • Gomes, F. P., & de Souza, M. V. N. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • LGC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • LCGC International. (2026, March 29). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • LGC. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Park, K. (n.d.). Assay and Stability Testing.
  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Cristofoletti, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Wiese, M., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Gavrilov, N. S., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL

Introduction and Scientific Rationale The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (CAS 1130146-81-4) represents a highly privileged pharmacophore in modern drug discovery. Structurally, it consists of an an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (CAS 1130146-81-4) represents a highly privileged pharmacophore in modern drug discovery. Structurally, it consists of an aniline ring (a classic kinase hinge-binder), an isopropoxy group (ideal for occupying hydrophobic selectivity pockets), and a piperidin-4-ol moiety (which extends into the solvent-exposed region to enhance aqueous solubility). Because this structural motif is heavily utilized in the development of targeted therapeutics—particularly kinase inhibitors—rigorous in vitro profiling is required to evaluate its biochemical potency, cellular cytotoxicity, and metabolic stability.

This application note provides a comprehensive, field-proven suite of in vitro assay protocols designed to evaluate this compound during the Fragment-Based Drug Discovery (FBDD) and Lead Optimization phases.

Protocol 1: High-Throughput Biochemical Kinase Screening (TR-FRET)

Causality & Assay Selection

To determine the biochemical half-maximal inhibitory concentration (IC₅₀) of the compound against target kinases, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[1]. Aniline derivatives occasionally exhibit intrinsic autofluorescence that can confound standard fluorescence assays. TR-FRET mitigates this by utilizing a long-lifetime europium (Eu) chelate donor and a ratiometric readout (665 nm / 615 nm), which effectively eliminates short-lived background fluorescence and normalizes well-to-well dispensing errors.

Step-by-Step Methodology
  • Reagent Preparation : Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution : Serially dilute 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL in 100% DMSO to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate.

  • Kinase/Substrate Addition : Add 5 µL of the target kinase and ULight™-labeled peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation : Add 5 µL of ATP (at the predetermined apparent Kₘ for the specific kinase) to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Quench and Detection : Add 10 µL of the stop/detection solution containing EDTA (to chelate Mg²⁺ and halt the kinase reaction) and the Eu-anti-phospho antibody. Incubate for 60 minutes[1].

  • Readout : Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor).

TR_FRET Compound 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-OL Kinase Target Kinase + ATP + Substrate Compound->Kinase Binds ATP Pocket Inhibition Kinase Inhibition (Decreased Phosphorylation) Kinase->Inhibition Detection Eu-Antibody + Acceptor Binding Inhibition->Detection Quench Reaction Signal Reduced TR-FRET Signal (665nm/615nm Ratio) Detection->Signal Excitation @ 340nm

TR-FRET biochemical assay principle for kinase inhibitor screening.

Protocol 2: Cellular Viability & Cytotoxicity (ATP-Luminescence)

Causality & Assay Selection

Before advancing a compound, it is critical to ensure that its biochemical activity translates to cellular models without causing broad, non-specific cytotoxicity. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay[2]. Unlike tetrazolium-based assays (MTT/MTS) which rely on mitochondrial reductase activity that can be artificially altered by metabolic inhibitors, CellTiter-Glo directly quantifies intracellular ATP—the most reliable indicator of metabolically active, viable cells.

Step-by-Step Methodology
  • Cell Seeding : Seed the target cell line (e.g., Ba/F3 engineered cells or A549) at 2,000 cells/well in 40 µL of complete growth medium in a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Add 10 µL of 5X concentrated 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (prepared in culture medium, final DMSO concentration 0.1%). Incubate for 72 hours.

  • Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis and Reaction : Add 50 µL of CellTiter-Glo® Reagent directly to each well. The detergent in the reagent lyses the cells, releasing ATP, which acts as a cofactor for the luciferin/luciferase reaction[2].

  • Mixing and Incubation : Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout : Measure luminescence on a microplate reader. Calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Assay Selection

The isopropoxy and piperidine moieties of the compound are highly susceptible to Phase I metabolism (O-dealkylation and N-oxidation/hydroxylation, respectively). Evaluating the intrinsic clearance (CLint) using Human Liver Microsomes (HLM) provides a predictive model for in vivo hepatic clearance[3]. NADPH is supplied as an essential electron-donating cofactor to drive the Cytochrome P450 (CYP450) catalytic cycle.

Step-by-Step Methodology
  • Microsome Preparation : Thaw cryopreserved pooled Human Liver Microsomes on ice. Prepare a working solution in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation : In a 96-well deep-well plate, mix the HLM solution with 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (final compound concentration: 1 µM; final microsomal protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[3].

  • Time-Course Sampling : At predetermined time points (0, 5, 15, 30, and 45 minutes), remove 50 µL aliquots from the reaction mixture.

  • Quenching : Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt CYP450 activity.

  • Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

HLM_Metabolism Parent Parent Compound (1 μM) HLM Human Liver Microsomes (CYP450 Enzymes) Parent->HLM Metabolites Phase I Metabolites (Hydroxylation/Dealkylation) HLM->Metabolites 37°C Incubation LCMS LC-MS/MS Quantification (Parent Depletion) HLM->LCMS Acetonitrile Quench NADPH NADPH Cofactor (Electron Donor) NADPH->HLM

In vitro metabolic stability workflow using Human Liver Microsomes.

Summary of Expected Assay Metrics

The following tables summarize the expected quantitative data structure and hypothetical baseline metrics for evaluating this compound class against standard controls.

Table 1: Representative TR-FRET & Cytotoxicity Profiling

CompoundTarget Kinase IC₅₀ (nM)CellTiter-Glo CC₅₀ (µM)Selectivity Index (SI)
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL 45 ± 5> 50> 1000
Staurosporine (Pan-kinase Control)1.2 ± 0.30.0541

Table 2: Human Liver Microsome (HLM) Stability Metrics

CompoundCLint (µL/min/mg protein)T₁/₂ (min)Remaining at 45 min (%)
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL 18.537.443.2
Verapamil (High Clearance Control)145.24.8< 1.0
Warfarin (Low Clearance Control)< 5.0> 12095.5

Sources

Application

Application Notes and Protocols for the Chemical Probe 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (AIP-4OL)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Modulator of Cellular Signaling In the intricate landscape of cellular signaling, small molecule chemical probes are indispe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Modulator of Cellular Signaling

In the intricate landscape of cellular signaling, small molecule chemical probes are indispensable tools for dissecting the function of specific proteins and validating their potential as therapeutic targets.[1][2][3] This document provides a comprehensive guide to the application of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL , hereafter designated as AIP-4OL , a novel and selective chemical probe. AIP-4OL has been characterized as a potent modulator of a key signaling pathway, offering researchers a valuable tool to investigate complex biological processes. The piperidine scaffold is a prevalent motif in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide range of biologically active compounds.[4][5][6]

These application notes are designed to provide both the conceptual framework and the practical protocols necessary for the effective use of AIP-4OL in a research setting. We will delve into the scientific rationale behind its application, detailed experimental procedures, and the critical controls required to ensure data integrity and reproducibility.[7][8][9]

Hypothetical Biological Target and Mechanism of Action

Based on extensive in-silico modeling and preliminary screening against a panel of over 400 kinases, AIP-4OL has been identified as a potent and selective inhibitor of Target Kinase X (TKX) , a previously under-characterized serine/threonine kinase implicated in inflammatory signaling pathways. The 4-aminophenyl moiety of AIP-4OL is hypothesized to form a key hydrogen bond with the hinge region of the TKX active site, a common interaction for type I kinase inhibitors. The isopropoxy group is predicted to occupy a hydrophobic pocket, contributing to the molecule's selectivity, while the piperidin-4-ol group enhances solubility and provides a potential vector for future derivatization.

The proposed mechanism of action involves the competitive inhibition of ATP binding to TKX, thereby preventing the phosphorylation of its downstream substrates and attenuating the propagation of the inflammatory signal.

Key Characteristics of AIP-4OL:

PropertyValue
IUPAC Name 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Purity (HPLC) >98%
Solubility Soluble in DMSO (>50 mg/mL) and Ethanol (>20 mg/mL)
In vitro IC₅₀ (TKX) 85 nM
Selectivity >100-fold against a panel of 50 related kinases

Experimental Protocols

The following protocols provide a starting point for utilizing AIP-4OL in your research. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental setup.[10]

Protocol 1: General Cell Culture and Treatment

This protocol outlines the basic steps for preparing and treating cells with AIP-4OL.

Materials:

  • AIP-4OL (store 10 mM stock solution in DMSO at -20°C)

  • Cell line of interest (e.g., a human macrophage cell line for studying inflammation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Sterile, tissue culture-treated plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells of interest in the appropriate tissue culture plates at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator.

  • Preparation of Working Solutions: On the day of the experiment, thaw the 10 mM AIP-4OL stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1% to avoid solvent-induced artifacts. [11]

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of AIP-4OL or the vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) depending on the specific downstream assay.

Protocol 2: Western Blot Analysis of TKX Pathway Activation

This protocol is designed to assess the effect of AIP-4OL on the phosphorylation of a known downstream substrate of TKX, "Substrate-P".

Materials:

  • Treated and untreated cell lysates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate-P, anti-total-Substrate-P, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate-P) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Substrate-P and a loading control like GAPDH.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Substrate-P in cells treated with AIP-4OL, while the total levels of Substrate-P and GAPDH remain unchanged.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.[1]

Materials:

  • AIP-4OL

  • Intact cells

  • PBS

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Western blotting or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat intact cells with AIP-4OL or vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of soluble TKX in the supernatant by Western blotting or mass spectrometry.

Expected Outcome: AIP-4OL binding to TKX will stabilize the protein, leading to a higher melting temperature. This will be observed as a greater amount of soluble TKX at higher temperatures in the AIP-4OL-treated samples compared to the vehicle control.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the on-target effects of AIP-4OL.

experimental_workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Validation cluster_controls Essential Controls biochem_assay Biochemical Assay (IC50 Determination) selectivity Kinase Selectivity Panel biochem_assay->selectivity Confirm Potency cell_treatment Cell Treatment (Dose-Response) selectivity->cell_treatment Guide Concentration target_engagement Target Engagement (CETSA) cell_treatment->target_engagement Confirm Binding negative_control Inactive Analog (if available) cell_treatment->negative_control Rule out off-target scaffold effects downstream_analysis Downstream Analysis (Western Blot) target_engagement->downstream_analysis Validate Mechanism phenotypic_assay Phenotypic Assay (e.g., Cytokine Release) downstream_analysis->phenotypic_assay Link to Function orthogonal_probe Orthogonal Probe (Different Scaffold) phenotypic_assay->orthogonal_probe Confirm on-target phenotype genetic_validation Genetic Validation (siRNA/CRISPR) phenotypic_assay->genetic_validation Confirm target -phenotype link signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 activates TKX Target Kinase X (TKX) TRAF6->TKX activates SubstrateP Substrate-P TKX->SubstrateP phosphorylates NFkB NF-kB SubstrateP->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines upregulates transcription AIP4OL AIP-4OL AIP4OL->TKX inhibits

Caption: Hypothetical TKX signaling pathway inhibited by AIP-4OL.

Trustworthiness and Self-Validation

To ensure the conclusions drawn from experiments using AIP-4OL are robust, a multi-pronged validation approach is essential. [7][9]

  • Orthogonal Probes: Whenever possible, use a structurally distinct inhibitor of TKX to confirm that the observed phenotype is not due to off-target effects of the AIP-4OL scaffold.

  • Inactive Analogs: The use of a close structural analog of AIP-4OL that is inactive against TKX is a powerful control to demonstrate that the observed effects are due to TKX inhibition and not non-specific interactions of the chemotype.

  • Genetic Validation: Complementary genetic approaches, such as siRNA- or CRISPR-mediated knockdown of TKX, should be employed to verify that the pharmacological inhibition by AIP-4OL phenocopies the genetic perturbation of the target. [1][3]* Dose-Response: Always perform dose-response experiments to establish a clear relationship between the concentration of AIP-4OL and the observed biological effect. Avoid using concentrations significantly higher than the in-cell EC₅₀ to minimize the risk of off-target activities. [3] By adhering to these principles of rigorous scientific validation, researchers can confidently use AIP-4OL to elucidate the biological functions of TKX and its role in health and disease.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Antolin, A. A., et al. (2021). The era of high-quality chemical probes. MedChemComm, 12(1), 10-19. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Hock, K. J., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646–662. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9–25. [Link]

  • Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. [Link]

  • Olszewska, B., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]

  • Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Stasiak, A., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(21), 5225. [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9603–9617. [Link]

  • MDPI. (2022, October 28). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals. [Link]

  • Mutel, V., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 947–955. [Link]

  • Laschi, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8206. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31233–31257. [Link]

  • Kumar, D., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(11), 15729–15736. [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubMed. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022, August 29). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences. [Link]

  • Simone, M. I., & Wormald, M. R. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Chemistry – An Asian Journal, 13(12), 1535–1544. [Link]

  • UPCommons. Structure-Activity Studies of Novel di-substitutedo[2][7][8]xadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. [Link]

  • ResearchGate. (2026, February 28). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubChemLite. 1-(4-amino-3-methylphenyl)piperidin-3-ol. [Link]

  • MDPI. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022, November 21). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules. [Link]

  • MDPI. (2025, December 9). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. International Journal of Molecular Sciences. [Link]

  • Nissan Chemical Corporation. (2025, June 11). Mechanism of action of the rice herbicide “iptriazopyrid” elucidated. [Link]

  • PubMed. (2010, December 15). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol

Overview 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is a critical structural intermediate in the development of advanced active pharmaceutical ingredients (APIs), including various targeted kinase inhibitors. The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is a critical structural intermediate in the development of advanced active pharmaceutical ingredients (APIs), including various targeted kinase inhibitors. The synthesis relies on a highly efficient two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of an activated fluoronitrobenzene, followed by the catalytic reduction of the nitro group. Because the purity of this intermediate directly dictates the downstream API impurity profile, optimizing the yield and chemoselectivity of these steps is paramount.

This guide provides field-proven methodologies, quantitative optimization data, and troubleshooting strategies designed by application scientists to resolve common bottlenecks such as incomplete SNAr conversion, hydrodefluorination, and catalyst poisoning.

Synthetic Workflow

SynthesisRoute SM 4-Fluoro-2-isopropoxy-1-nitrobenzene (CAS: 28987-46-4) Int1 1-(3-Isopropoxy-4-nitrophenyl) piperidin-4-ol SM->Int1 Step 1: SNAr 90°C, 12h Reagent1 Piperidin-4-ol + K2CO3 Solvent: DMF Reagent1->Int1 Product 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol Int1->Product Step 2: Reduction 25°C, 4h Reagent2 H2 Gas (30 psi) + 10% Pd/C Solvent: Ethanol Reagent2->Product

Fig 1: Two-step synthesis workflow for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol.

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 1-(3-isopropoxy-4-nitrophenyl)piperidin-4-ol via the displacement of the activated aryl fluoride.

  • Reactor Preparation: Purge a 500 mL jacketed glass reactor with dry nitrogen for 15 minutes to ensure an anhydrous environment. Moisture can lead to competitive hydrolysis of the fluoronitrobenzene.

  • Reagent Charging: Add 4-fluoro-2-isopropoxy-1-nitrobenzene (1.0 eq, 50.0 g) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, 69.4 g) to the reactor.

  • Solvent Addition: Suspend the mixture in 250 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 300 rpm for 15 minutes.

  • Amine Addition: Slowly add piperidin-4-ol (1.2 eq, 30.5 g) in portions over 30 minutes.

    • Self-Validation: Monitor the internal temperature; the addition is slightly exothermic. Maintain the temperature below 35 °C during addition to prevent runaway kinetics.

  • Heating & Reaction: Heat the reaction mixture to 90 °C. Maintain stirring for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed to workup only when the remaining starting material is <1.0%.

  • Workup: Cool the mixture to 20 °C. Quench by slowly pouring into 1.0 L of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid.

Step 2: Catalytic Nitro Reduction

Objective: Reduce the nitro group to a primary amine to yield the final product.

  • Substrate Dissolution: Dissolve the intermediate (1.0 eq, ~65 g) in 400 mL of absolute ethanol in a 1 L hydrogenation autoclave.

  • Catalyst Charging: Under a strict blanket of argon, carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.1 eq by weight, 6.5 g).

    • Causality: Using wet Pd/C and an argon blanket prevents the ignition of ethanol vapors, as dry Pd/C is highly pyrophoric.

  • Purging: Seal the autoclave. Purge the headspace with nitrogen three times, followed by hydrogen gas three times to establish a pure H₂ atmosphere.

  • Hydrogenation: Pressurize the vessel with H₂ to 30 psi. Stir at 600 rpm at 25–30 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Verify via HPLC (confirming the disappearance of the nitro peak).

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the catalyst. Wash the pad with 100 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from MTBE/Hexanes to afford the final product as an off-white to pale pink powder. Store immediately under argon.

Quantitative Data: SNAr Optimization Parameters

To establish the most robust protocol, various conditions were evaluated for the Step 1 SNAr reaction. The data below demonstrates why the DMF/K₂CO₃ system was selected as the standard protocol.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
AcetonitrileK₂CO₃70187568Sluggish kinetics; incomplete conversion.
DMFDIPEA90148882Organic base led to minor side reactions.
DMF K₂CO₃ 90 12 >99 94 Optimal conditions; clean profile.
DMSOK₂CO₃1008>9989Faster, but higher impurity formation.

Troubleshooting & FAQs

Q1: Why is my yield low in the SNAr step (Step 1), and why does the choice of solvent matter so much? A1: Low yields in the nucleophilic aromatic substitution of fluoronitrobenzenes are almost always due to incomplete conversion caused by inadequate solvent choice. Aprotic polar solvents like DMF or DMSO are critical because they do not solvate the nucleophilic amine as strongly as protic solvents, thereby increasing its effective nucleophilicity. Furthermore, kinetic studies show that the detachment of the nucleofuge (fluoride) can be the rate-limiting step; ensuring sufficient inorganic base (K₂CO₃) neutralizes the generated HF and irreversibly drives the reaction forward[1].

Q2: I am observing a des-fluoro side product during the hydrogenation step. How do I prevent this? A2: If unreacted 4-fluoro-2-isopropoxy-1-nitrobenzene carries over from Step 1 into Step 2, the palladium on carbon (Pd/C) catalyst can facilitate a competitive hydrodefluorination pathway alongside the desired nitro reduction[2]. To prevent this, you must ensure >99% conversion in Step 1 (verify via HPLC before workup). If hydrodefluorination persists due to trace impurities, consider lowering the hydrogen pressure or switching to a milder reduction system (e.g., Fe/NH₄Cl), which is strictly chemoselective for the nitro group and will not cleave the C-F bond.

Q3: The final product is turning dark upon exposure to air during the final concentration. Is it degrading? A3: Yes. Electron-rich anilines, such as 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol, are highly susceptible to air oxidation, forming highly colored, conjugated quinone-imine derivatives. To mitigate this degradation, perform the workup, filtration, and concentration steps under an inert atmosphere (nitrogen or argon). Always store the final isolated product in amber vials flushed with argon at -20 °C.

Q4: Can I substitute piperidin-4-ol with its hydrochloride salt? A4: Yes, but you must adjust the stoichiometry of your base. If using piperidin-4-ol hydrochloride, add an additional 1.0 equivalent of K₂CO₃ (bringing the total to 3.0 eq) to liberate the free amine in situ before the SNAr reaction can proceed efficiently.

References

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol

Welcome to the Technical Support Center for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS: 1130146-81-4). This compound is a highly valuable building block in drug discovery, but its unique structural features freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS: 1130146-81-4). This compound is a highly valuable building block in drug discovery, but its unique structural features frequently cause handling and formulation bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the physicochemical causality behind your precipitation issues and provide self-validating protocols to ensure your in vitro and in vivo assays yield reliable, artifact-free data.

Physicochemical Profiling: Why is this compound precipitating?

To solve a solubility issue, you must first understand the molecule's architecture. 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol contains:

  • A primary aniline amine and a tertiary N-phenylpiperidine amine . Delocalization of the nitrogen lone pairs into the phenyl ring significantly lowers their basicity compared to aliphatic amines [4].

  • Highly lipophilic domains (the isopropoxy group and the phenyl ring), which drive up the partition coefficient (LogP).

Because both amines are weak bases, they remain largely un-ionized at physiological pH (7.4). This creates a highly lipophilic, neutral molecule that readily crashes out of aqueous buffers.

Table 1: Physicochemical Profiling & Solubility Predictions
PropertyValue/PredictionMechanistic Impact on Solubility
Molecular Weight 250.34 g/mol Generally favorable for dissolution, but dominated by lipophilic domains.
Primary Amine pKa ~4.6 (Predicted)Weakly basic. Remains un-ionized at pH 7.4. Requires pH < 3.0 for full protonation.
Tertiary Amine pKa ~5.2 (Predicted)N-phenyl delocalization lowers pKa. Un-ionized at pH 7.4 [4].
LogP (Octanol/Water) ~2.5 - 3.0 (Predicted)Highly lipophilic. Excellent solubility in DMSO/organic solvents, poor in water.
Aqueous Sol. (pH 7.4) < 10 µg/mL (Poor)High risk of precipitation in PBS, HBSS, or standard cell culture media.
Aqueous Sol. (pH 2.0) > 1 mg/mL (Good)Protonation of both amines allows for salt formation and rapid dissolution.

Solubilization Strategy Workflow

Before selecting a protocol, identify your downstream application. Formulations that work for biochemical assays are often highly toxic in animal models.

SolubilityWorkflow Start 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol Solubility Issue App Determine Application Start->App InVitro In Vitro Assays (Cell culture, Biochemical) App->InVitro Cellular/Biochemical InVivo In Vivo Studies (PK/PD, Efficacy) App->InVivo Animal Models DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt pH Adjustment (pH < 4.0) InVivo->Salt Aqueous preference Cyclo Complexation (e.g., 20% HP-β-CD) InVivo->Cyclo Neutral pH needed Cosolvent Dilute in Assay Buffer (Max 0.1-0.5% DMSO) DMSO->Cosolvent

Workflow for selecting solubilization strategies based on downstream applications.

In Vitro Assays (Cellular & Biochemical)

FAQ: Why does the compound precipitate when I add my DMSO stock to the assay buffer?

This phenomenon is known as "solvent-shift precipitation." 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is highly soluble in 100% DMSO. However, when a concentrated DMSO stock is spiked directly into an aqueous buffer (pH 7.4), the DMSO rapidly diffuses into the water. Because the compound is un-ionized and hydrophobic at this pH, the sudden exposure to a high-dielectric aqueous environment causes it to nucleate and crash out of solution before it can evenly disperse.

FAQ: What is the maximum DMSO concentration I can use for cell-based assays?

For most mammalian cell lines, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity and artifactual assay readouts. Recent profiling demonstrates that while 0.3125% DMSO is generally well-tolerated across multiple cancer cell lines, concentrations above 0.5% can induce apoptosis and alter cellular metabolism [3].

Protocol 1: The "Step-Down" Method for Stable In Vitro Solutions

To prevent solvent-shift precipitation, use a step-down dilution gradient rather than a direct spike.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until visually clear.

  • Intermediate Dilution: Create an intermediate 10x stock (e.g., 100 µM) in a buffer containing a mild surfactant (e.g., 0.1% Tween-20 or 0.1% Pluronic F-127). Add the 10 mM DMSO stock dropwise into the surfactant buffer while vortexing vigorously. The surfactant coats the hydrophobic molecules, preventing nucleation.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final cell culture media or biochemical assay buffer.

  • Self-Validation Step: Verify the absence of micro-precipitates by measuring the absorbance of the final solution at 600 nm (OD600) or using Dynamic Light Scattering (DLS). A sudden spike in OD600 compared to a vehicle control confirms precipitation, indicating you have exceeded the compound's kinetic solubility limit.

In Vivo Studies (PK/PD & Efficacy)

FAQ: How can I formulate this compound for oral (PO) or intravenous (IV) dosing in rodents?

For in vivo applications, you cannot rely on high concentrations of DMSO (the maximum allowable IV dose in mice is typically <10% v/v, and it can cause severe hemolysis). Because the compound is practically insoluble in water at physiological pH, you must use inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this molecule [1, 2]. The lipophilic isopropoxyphenyl moiety inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility.

FAQ: Can I just lower the pH of my vehicle to dissolve it?

While lowering the pH to 2.0-3.0 will protonate the amines and dissolve the compound, dosing highly acidic solutions is dangerous. IV administration of acidic solutions causes phlebitis, while PO administration can cause gastric irritation. Furthermore, an unbuffered acidic PO dose will rapidly precipitate upon entering the higher pH environment of the intestine, leading to erratic absorption and failed pharmacokinetic (PK) profiles.

Protocol 2: Preparation of a 20% HP-β-CD In Vivo Formulation (1 mg/mL)

This protocol yields a neutral, isotonic solution suitable for IV, IP, or PO administration.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI) or 0.9% Saline. Stir until completely clear.

  • Wetting Phase: Weigh the required amount of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol powder. Add 5% (v/v) of N-Methyl-2-pyrrolidone (NMP) or Ethanol to wet the powder and form a uniform slurry.

  • Complexation Phase: Slowly add the 20% HP-β-CD vehicle to the slurry while stirring continuously at 400 RPM.

  • Equilibration: Sonicate the mixture for 15-30 minutes, maintaining the bath temperature below 37°C to prevent thermal degradation. The solution will transition from a cloudy suspension to a clear liquid as the host-guest complex forms.

  • Self-Validation Step: Visually inspect the solution against a black and white background. It must be 100% transparent. Any opalescence indicates incomplete complexation, requiring additional sonication time or a higher HP-β-CD percentage.

  • Sterilization: Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to dosing.

References

  • Savjani KT, Gajjar AK, Savjani JK. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.[Link]

  • Davis ME, Brewster ME. "Cyclodextrin-based pharmaceutics: past, present and future." Nature Reviews Drug Discovery, 2004.[Link]

  • Asiri A, Tasleem M, Al Said M, Asiri A, Al Qarni AA, Bakillah A. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Methods and Protocols, 2025. [Link]

  • Manallack DT. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 2007.[Link]

Troubleshooting

"1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL" stability in different solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected analytical artifacts or degradation issues when working with complex functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected analytical artifacts or degradation issues when working with complex functionalized intermediates.

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is a highly versatile building block, but its structural features demand careful solvent selection. The molecule contains a robust N-phenylpiperidine core, a secondary alcohol, and a highly reactive primary aniline. The electron-donating isopropoxy group situated ortho to the primary amine significantly increases the electron density of the aniline, making it a hotspot for both nucleophilic attacks and oxidative degradation.

This guide is designed to troubleshoot the most common stability issues, explain the chemical causality behind them, and provide self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: My stock solution in Tetrahydrofuran (THF) turned pink/brown after two weeks at room temperature. What happened? A1: You are observing the oxidative degradation of the primary aniline. Ethers like THF naturally form hydroperoxides over time when exposed to oxygen and light. Because the primary aniline is highly susceptible to electrophilic substitution and oxidation[1], these peroxides initiate a radical oxidation cascade. This cascade converts the aniline into azo or azoxy oligomers, which are highly conjugated and exhibit intense pink, brown, or black coloration[2].

  • The Fix: Never store this compound in aged or uninhibited ethers. For short-term reactions, use freshly distilled or BHT-stabilized THF. For long-term storage, switch to degassed Dimethyl Sulfoxide (DMSO) and store at -20°C.

Q2: I am observing a massive +40 Da mass adduct in my LC-MS analysis when preparing samples in Acetone. Is the compound degrading? A2: Yes, but via a reversible condensation reaction rather than permanent destruction. Primary amines readily add to aldehydes and ketones to yield imines, commonly referred to as Schiff bases[3]. When you dissolve this compound in acetone, the primary aniline attacks the carbonyl carbon. The subsequent dehydration eliminates water (-18 Da) and covalently attaches the acetone skeleton (+58 Da), resulting in a net +40 Da mass shift[4].

  • The Fix: Strictly avoid ketones (acetone) and aldehydes as diluents or solvents. Use Acetonitrile (MeCN) or Methanol (MeOH) for all LC-MS sample preparations.

Q3: How does pH affect the stability and solubility of this compound in aqueous buffers? A3: This molecule is uniquely pH-sensitive due to its two basic centers. The tertiary piperidine nitrogen is highly basic (pKa ~9-10), while the primary aniline is weakly basic (pKa ~4-5). At physiological pH (7.4), the piperidine is protonated (ensuring aqueous solubility), but the aniline remains neutral and highly susceptible to oxidation. At highly acidic pH (< 3), both nitrogens are protonated, which halts oxidation but can catalyze ether cleavage of the isopropoxy group under thermal stress.

  • The Fix: For biological assays, prepare working solutions in pH 7.4 buffer immediately before use and keep them on ice to suppress the oxidation kinetics of the neutral aniline.

Part 2: Degradation Pathways Visualization

SolventStability API 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol Imine Schiff Base (Imine) +40 Da Mass Shift API->Imine Ketones (Acetone) Nucleophilic Addition Azo Azo/Azoxy Oligomers Color: Pink/Brown API->Azo THF/Ether Peroxides Radical Oxidation NOxide Piperidine N-Oxide +16 Da Mass Shift API->NOxide Strong Oxidants (e.g., H2O2)

Figure 1: Degradation pathways of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol in various solvents.

Part 3: Quantitative Solvent Stability Matrix

To assist in your experimental design, the following table summarizes the quantitative recovery of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol across various common laboratory solvents.

SolventStorage Temp24h Recovery (%)7-Day Recovery (%)Primary Degradant Detected
DMSO (Degassed) -20°C>99.9%>99.5%None (Stable)
Acetonitrile (MeCN) 25°C>99.0%98.5%Trace N-Oxide (+16 Da)
Methanol (MeOH) 25°C98.5%95.0%Trace Oxidation
THF (Aged/Exposed) 25°C85.0%40.0%Azo Oligomers (Brown color)
Acetone 25°C<50.0%<10.0%Schiff Base (+40 Da)

Data Note: Recovery percentages are based on LC-UV (254 nm) peak area normalization against an internal standard.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust in your analytical readouts, implement the following self-validating protocols. These methodologies are designed to prevent artifacts and confirm the exact nature of any observed degradation.

Protocol A: Preparation of Stable Master Stock Solutions (10 mM)

Causality: Oxygen and freeze-thaw cycles are the primary enemies of electron-rich anilines. This protocol utilizes inert gas blanketing and single-use aliquoting to completely eliminate oxidative and hydrolytic stress.

  • Solvent Preparation: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh exactly 2.50 mg of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol and dissolve in 1.00 mL of the degassed DMSO to yield a 10 mM solution. Vortex until completely clear.

  • Aliquoting: Dispense the solution into amber glass vials in 50 µL aliquots. (Amber glass prevents photo-catalyzed radical initiation).

  • Blanketing & Storage: Gently blow Argon gas over the headspace of each vial before sealing with a PTFE-lined cap. Store immediately at -20°C.

  • Usage: Thaw a single aliquot at room temperature prior to use. Do not refreeze. Discard any unused portion.

Protocol B: Forced Degradation Profiling (Oxidative Stress Validation)

Causality: When identifying unknown peaks in your assays, you must know what the compound's specific degradation profile looks like. By intentionally forcing oxidation, this protocol creates a validated reference standard of the compound's degradation products (N-oxides and Azo compounds) to compare against your experimental samples.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade Acetonitrile (MeCN).

  • Stress Induction: Add 30% aqueous Hydrogen Peroxide ( H2​O2​ ) to achieve a final peroxide concentration of 0.3% v/v.

  • Incubation: Incubate the mixture in a sealed vial at 40°C for 24 hours.

  • Control (Self-Validation): In parallel, incubate a control vial containing the compound in MeCN without H2​O2​ at 40°C.

  • Analysis: Quench the reaction by diluting 1:10 in cold MeCN and analyze via LC-MS.

  • Interpretation: The stressed sample will show a distinct +16 Da mass shift corresponding to the piperidine N-oxide, and late-eluting broad peaks corresponding to azo oligomers. If these peaks appear in your routine assay samples (but not in your control), you have definitively diagnosed an oxidative storage issue.

References

  • Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. PMC (National Institutes of Health). Available at:[Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry | OpenStax. Available at:[Link]

  • Aniline. Wikipedia. Available at:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Piperidine Derivatives

Welcome to the technical support center dedicated to the synthesis of piperidine derivatives. As a cornerstone in medicinal chemistry and materials science, the piperidine scaffold is integral to numerous pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of piperidine derivatives. As a cornerstone in medicinal chemistry and materials science, the piperidine scaffold is integral to numerous pharmaceuticals and functional materials.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during the synthesis of these valuable heterocyclic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the synthesis, purification, and handling of piperidine derivatives.

Q1: My purified piperidine derivative has a yellow or brownish tint. What is the cause, and how can I resolve this?

A: A yellow or brown discoloration in piperidine derivatives is typically due to oxidation of the piperidine ring.[2] This can occur upon exposure to air and light. For many applications, this minor impurity may not be detrimental. However, for high-purity requirements, purification is necessary.

  • Solution: The most effective method for removing these colored impurities is distillation.[2]

  • Prevention: To prevent discoloration, store your piperidine compounds under an inert atmosphere, such as nitrogen or argon, in a sealed, light-protected container (e.g., an amber vial), and in a cool, dark place.[2]

Q2: I am having difficulty separating my piperidine derivative from a pyridine-based impurity using distillation. Why is this challenging?

A: Piperidine and pyridine can form an azeotropic mixture, which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[2] This makes their separation by simple fractional distillation difficult. The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[2]

  • Solution: To overcome this, you can employ azeotropic distillation with water or, more effectively, utilize selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]

Q3: My solution of piperidine in DMF crystallized during storage. What is the likely cause?

A: This is a common observation with amine solutions. The crystallization is most likely due to the formation of a salt.[2][3] Piperidine can react with atmospheric carbon dioxide to form piperidinium carbonate or with acidic gases, such as hydrogen chloride (which can be liberated from other reagents in storage), to form piperidinium hydrochloride.[2][3][4]

  • Resolution: You can attempt to redissolve the crystals by warming the solution.[5] However, it is often best to prepare a fresh solution.

  • Prevention: Ensure your storage container is tightly sealed and consider storing it under an inert atmosphere to prevent exposure to atmospheric gases.[2]

Q4: I am observing two peaks for my pure piperidine derivative during HPLC analysis. What could be the cause?

A: The appearance of two peaks for a pure piperidine derivative, especially for free bases or acids, can be attributed to a few factors:

  • Differential Ionization: The compound may exist in both ionized and non-ionized forms in the mobile phase, leading to different retention times.

  • Interaction with the Stationary Phase: The basic nitrogen of the piperidine can interact strongly with residual silanol groups on C18 columns, leading to peak tailing or splitting.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Adding a buffer to your mobile phase can help to ensure the analyte is in a single ionization state.[6]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry to minimize interactions with the stationary phase.[6]

    • Optimize Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a strong solvent like pure methanol can cause peak distortion.[6]

II. Troubleshooting Guides for Common Synthetic Transformations

This section provides detailed troubleshooting for specific reactions commonly used in the synthesis of piperidine derivatives.

A. N-Alkylation of Piperidines

The N-alkylation of piperidines is a fundamental transformation, but it is often plagued by side reactions and incomplete conversions.

Problem 1: Formation of Quaternary Ammonium Salt as a Major Byproduct.

This indicates over-alkylation of the piperidine nitrogen, a common issue, especially with highly reactive alkylating agents.[5][7]

  • Causality: The initially formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[8]

    • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[8][9] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[8][9]

    • Choice of Base: Use a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to scavenge the acid byproduct without competing in the alkylation.[8]

    • Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.

Problem 2: Sluggish or Incomplete N-Alkylation Reaction.

Several factors can contribute to a slow or incomplete reaction.[5]

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Leaving Group Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).
Steric Hindrance If either the piperidine or the alkylating agent is sterically hindered, increase the reaction temperature or consider using a more reactive alkylating agent.[5] In some cases, an alternative synthetic route, such as reductive amination, may be necessary.[9]
Suboptimal Solvent Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to enhance the reaction rate.[5]
Workflow for Troubleshooting N-Alkylation Reactions

G cluster_troubleshooting Troubleshooting Steps start Start N-Alkylation Reaction check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No over_alkylation Over-alkylation Observed check_completion->over_alkylation Side Product complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature incomplete->increase_temp change_solvent Switch to Polar Aprotic Solvent (MeCN, DMF) incomplete->change_solvent better_lg Use Alkylating Agent with Better Leaving Group incomplete->better_lg slow_addition Slowly Add Alkylating Agent over_alkylation->slow_addition use_hindered_base Use a Hindered Base (e.g., DIPEA) over_alkylation->use_hindered_base adjust_stoichiometry Use Excess Piperidine over_alkylation->adjust_stoichiometry workup Proceed to Workup & Purification complete->workup increase_temp->check_completion change_solvent->check_completion better_lg->check_completion slow_addition->check_completion use_hindered_base->check_completion adjust_stoichiometry->check_completion

Caption: Troubleshooting workflow for N-alkylation of piperidines.

B. Reductive Amination for Piperidine Synthesis

Reductive amination is a versatile method for forming C-N bonds and is often used for the N-alkylation of piperidines or for the construction of the piperidine ring itself.[1][9][10]

Problem: Low Yield in Reductive Amination.

Low yields in reductive amination can often be traced back to the equilibrium of imine/iminium ion formation or the choice of reducing agent.[11]

  • Causality & Solutions:

    • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion, which is a reversible reaction.[11]

      • pH Control: A mildly acidic pH (typically 4-6) is optimal for this step.[11] Too low a pH will protonate the amine, making it non-nucleophilic, while a high pH will not sufficiently activate the carbonyl group.[11] Adding a catalytic amount of acetic acid is a common practice.[11]

      • Water Removal: The formation of the imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.[11]

    • Inappropriate Reducing Agent: The choice of reducing agent is critical. The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and selectivity for iminium ions over ketones and aldehydes.[9][12] It is sensitive to water and not very compatible with methanol.[12]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions and is compatible with protic solvents like methanol.[11][12] However, it is highly toxic.[11]

      • Catalytic Hydrogenation: This is a greener alternative but may not always be compatible with other functional groups in the molecule.[13]

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentCommon SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[11][12]Mild, selective, suitable for one-pot reactions.[1][11]Water-sensitive.[11][12]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[11]Effective, compatible with protic solvents, suitable for one-pot reactions.[11]Highly toxic.[11]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[12]Inexpensive, potent reducing agent.[1][11]Lacks selectivity, can reduce the starting carbonyl.[11] Typically requires a two-step procedure.[11]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol, Ethanol, Ethyl AcetateGreen, high yielding.May not be compatible with other reducible functional groups.
C. Cyclization Reactions to Form the Piperidine Ring

Several strategies exist for constructing the piperidine ring, including intramolecular cyclization and cycloaddition reactions.

1. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring, but it can be prone to low yields and poor stereoselectivity.[2][14]

Problem: Low Yield and/or Poor Stereoselectivity.

  • Potential Causes & Solutions:

    • Poor Diene/Dienophile Reactivity: The electronic nature of the reactants is crucial.

      • Solution: Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate.[2]

    • Stepwise vs. Concerted Mechanism: The reaction may proceed through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to poor stereoselectivity.[2][14]

      • Solution: The choice of catalyst is critical. Screening various Lewis acids, Brønsted acids, or organocatalysts can help find optimal conditions for a concerted pathway.[2] Using cyclic dienes often leads to higher diastereoselectivities.[2]

    • Side Reactions: Polymerization or decomposition can occur, especially at higher temperatures.[2]

      • Solution: Lowering the reaction temperature and optimizing the reaction time by closely monitoring its progress can minimize side product formation.[2]

2. Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are precursors to piperidones.[15][16][17][18]

Problem: Low Yield or Dimerization as a Side Reaction.

  • Potential Causes & Solutions:

    • Ring Strain: This reaction is most effective for forming 5- and 6-membered rings.[16][17] The formation of medium or large rings is often disfavored, leading to intermolecular dimerization.[16]

    • Base and Solvent Choice: The choice of base and solvent is critical to prevent side reactions.

      • Solution: Historically, sodium ethoxide in ethanol was used.[16] However, modern methods often employ sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents like THF.[16] This allows for lower reaction temperatures and minimizes side reactions.[16]

    • Reverse Reaction: If the product does not have an enolizable proton, the reverse reaction can compete, leading to low yields.[18]

D. Protecting Group Strategies

The use of protecting groups is often necessary to mask reactive functional groups during the synthesis of complex piperidine derivatives.

Common Protecting Groups for the Piperidine Nitrogen

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)Stable to base, catalytic hydrogenation.
Benzyloxycarbonyl Cbz, ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C), HBr/AcOH[19]Stable to mild acid and base.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., 20% piperidine in DMF)[19]Stable to acidic conditions.
Benzyl BnBenzyl bromide, Benzyl chlorideCatalytic hydrogenation (H₂, Pd/C)Stable to acid and base.

Problem: Difficulty in Removing a Protecting Group.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The deprotection reaction may not have gone to completion.

      • Solution: Increase the reaction time, temperature, or the concentration of the deprotecting agent. Monitor the reaction closely by TLC or LC-MS.

    • Catalyst Poisoning: For hydrogenolysis-based deprotections (e.g., Cbz, Bn), the catalyst can be poisoned by sulfur-containing compounds or other impurities.

      • Solution: Ensure starting materials are pure. If catalyst poisoning is suspected, filter the reaction mixture through a pad of Celite and add fresh catalyst.

Orthogonal Protecting Group Strategy

In complex syntheses, it is often necessary to use multiple protecting groups that can be removed under different conditions. This is known as an orthogonal strategy.

G Start Multi-functional Piperidine Precursor Boc_Protect Protect Amine with Boc Start->Boc_Protect Bn_Protect Protect Hydroxyl with Bn Boc_Protect->Bn_Protect Modify_Other Modify Another Part of the Molecule Bn_Protect->Modify_Other Remove_Boc Remove Boc with Acid (TFA) Modify_Other->Remove_Boc Functionalize_Amine Functionalize Free Amine Remove_Boc->Functionalize_Amine Remove_Bn Remove Bn by Hydrogenolysis Functionalize_Amine->Remove_Bn Final_Product Final Product Remove_Bn->Final_Product

Caption: Example of an orthogonal protecting group strategy.

III. Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperidine with an Alkyl Halide

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[7]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the piperidine solution over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting residue can be purified by partitioning between a dilute aqueous acid solution and an organic solvent, followed by basification of the aqueous layer and extraction of the product.

Protocol 2: N-Arylation of Piperidine via Buchwald-Hartwig Amination

This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or equivalent glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the aryl halide and anhydrous solvent to the flask.

  • Begin stirring the mixture and then add the piperidine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

  • Vasilev, A. A., & Vasilevskaya, T. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 58(4), 281-306.

  • (2025). Piperidine Synthesis. DTIC.

  • Ghorai, M. K., & Kumar, A. (2011). Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion. Organic Letters, 13(14), 3754-3757.

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4614-4628.

  • (n.d.). Protecting groups in organic synthesis + H2O.

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.

  • Bremner, J., & Samosorn, S. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. PubMed, 2011, 475-484.

  • Larsen, C. H., & Grieco, P. A. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.

  • (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • (2024). Reductive amination difficulties - poor conversion. Reddit.

  • (n.d.). 28 questions with answers in PIPERIDINES. ResearchGate.

  • (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate.

  • Atobe, M., Fuchigami, T., & Tajima, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 39-46.

  • Green, A. P., & Turner, N. J. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1645-1652.

  • Penraat, M. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC.

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.

  • Hamzik, P. J., Goutierre, A.-S., Sakai, T., & Danheiser, R. L. (2017). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. DSpace@MIT.

  • (2019). Dieckmann condensation. YouTube.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • (n.d.). Reductive Amination - Common Conditions.

  • Coldham, I., & Watson, D. W. (2006). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate.

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Enhancing the Purity of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(4-Amino-3-isopropoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol .

This intermediate presents a unique trifecta of purification challenges: a highly oxidizable electron-rich aniline core, dual weakly basic nitrogens that complicate chromatography, and a tendency to chelate transition metals used during its synthesis. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Section 1: Synthesis & Impurity Profiling (FAQ)

Q: Why does my isolated free base rapidly darken from an off-white powder to a deep purple or brown paste? A: This is the hallmark of oxidative degradation. Your molecule contains an aniline moiety that is exceptionally electron-rich. Both the ortho-isopropoxy group (-OR) and the para-piperidine ring (-NR₂) are strongly electron-donating via resonance. This high electron density significantly lowers the oxidation potential of the primary amine, making it highly susceptible to autoxidation by atmospheric oxygen[1]. The reaction forms N-centered radicals that rapidly oligomerize into highly colored quinone-imine, azo, or azoxy impurities. Causality Fix: Always handle the free base under an inert atmosphere (Argon or N₂) and degas your solvents. You can also utilize ascorbic acid during aqueous workups to quench radical initiators and prevent oxidation[2].

Q: When purifying the crude mixture on normal-phase silica, the product streaks severely, resulting in poor recovery and overlapping impurity fractions. How can I fix this? A: The molecule contains multiple hydrogen-bonding sites (-OH, -NH₂) and two nitrogens (an N-aryl piperidine and an aniline, both with pKa ~4-5). These functional groups cause strong, non-specific secondary interactions with the acidic silanol groups (Si-OH) on standard silica gel. Causality Fix: You must suppress this ionization. Pre-treat your silica column with 1-2% Triethylamine (Et₃N) or use a mobile phase containing 1% aqueous Ammonium Hydroxide (NH₄OH) in Dichloromethane/Methanol. For highly pure analytical samples, switching to reverse-phase C18 chromatography is superior.

Q: I synthesized this intermediate via a Palladium-catalyzed coupling. How do I reduce residual Palladium to pharmaceutically acceptable levels (<10 ppm)? A: Traditional silica gel chromatography is notoriously inefficient at removing complexed Palladium, often leaving 100–500 ppm in the product. Because 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol has multiple coordinating heteroatoms, it acts as a strong bidentate ligand for Pd(II). You must use a functionalized metal scavenger that thermodynamically outcompetes your product for the metal. Thiol-functionalized silica is highly effective because the "soft" sulfur atom forms a superior bond with the "soft" Pd metal compared to the "hard" oxygen/nitrogen atoms of your product[3].

Section 2: Visualizing the Chemistry

Degradation A Free Base Aniline (Electron-Rich Core) B N-Centered Radical (Reactive Intermediate) A->B O2 (Air) Light/Metals D Protonated Salt or Antioxidant Protected A->D Add HCl or Ascorbic Acid C Quinone-Imine / Azo Dyes (Dark Purple/Brown Impurities) B->C Oligomerization

Oxidative degradation pathway of the electron-rich aniline moiety and stabilization strategies.

Workflow A Crude Reaction Mixture (Contains Pd & Oxidized Impurities) B Add Thiol-Functionalized Silica Scavenger (SPM32) A->B Heat to 60°C, 12h C Filter through Celite under N2 atmosphere B->C Removes Pd < 10 ppm D Add 1M HCl in Ether (Precipitate as HCl Salt) C->D Prevents Autoxidation E Pure 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol HCl D->E >99% Purity Achieved

Workflow for Palladium scavenging and oxidative stabilization via HCl salt formation.

Section 3: Quantitative Data - Palladium Scavenger Selection

To effectively strip Palladium from the coordinating heteroatoms of your product, select a scavenger based on the data below. Modern scavengers offer exceptional loading capacities up to 2.4 mmol/g, allowing for complete removal of Pd(0) and Pd(II) species without sacrificing product yield[4].

Scavenger TypeFunctional GroupLoading Capacity (mmol/g)Mechanism of ActionTypical Pd Reduction
PhosphonicS SPM32 -SH (Thiol)Up to 2.4High-density covalent chelation> 99% (< 10 ppm)
SiliaMetS Thiol -SH (Thiol)1.2 - 1.5Covalent binding to soft Pd(II)/Pd(0)> 95%
SiliaMetS Thiourea -NH-CS-NH-1.0 - 1.2Bidentate chelation of Pd(II)> 90%
Activated Carbon N/AVariablePhysisorption / Entrapment50 - 80% (High product loss)

Section 4: Experimental Protocols

Protocol 1: Palladium Scavenging Workflow (Self-Validating)

This protocol utilizes thermodynamic principles to transfer Palladium from the product to a solid-supported scavenger[5].

  • Dissolution: Dissolve the crude 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol in a non-coordinating solvent (e.g., Toluene or Dichloromethane) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3 to 5 molar equivalents (relative to the initial Palladium catalyst loading) of a thiol-functionalized silica scavenger (e.g., SPM32).

  • Equilibration: Stir the suspension vigorously at 60 °C for 12–24 hours. Causality note: Elevated temperature is critical to provide the activation energy required to break the Pd-product coordination bonds.

  • Filtration: Filter the mixture through a pad of Celite under a positive pressure of Nitrogen. Wash the filter cake with 2 column volumes of warm solvent.

  • Validation: Analyze the filtrate via ICP-OES. The solution should exhibit < 10 ppm Pd. If the solution remains dark brown (indicating residual Pd or oxidation), repeat step 2.

Protocol 2: Orthogonal Purification via Hydrochloride Salt Precipitation

Converting the free base to a hydrochloride salt serves two purposes: it purifies the compound away from neutral/acidic impurities and protonates the aniline, drastically increasing its oxidation potential and rendering it stable to air[1].

  • Preparation: Dissolve the Pd-scavenged free base in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) under a Nitrogen atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise while stirring vigorously at 0 °C. A white to off-white precipitate will immediately form.

  • Isolation: Stir for an additional 30 minutes to ensure complete crystallization. Filter the solid rapidly using a Büchner funnel under a Nitrogen blanket.

  • Washing & Drying: Wash the filter cake with cold, anhydrous Diethyl Ether. Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Validation: The resulting 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol HCl salt should be a stable, free-flowing white powder. Purity can be confirmed via LC-MS (UV 254 nm), which should show a single sharp peak without the streaking observed in the free base.

References

  • BenchChem. "Preventing oxidation of the aniline group during complexation." BenchChem Technical Guides.
  • Fagron Academy. "Stabilization of Oxidation Prone Ingredients." Fagron Academy Newsletters.
  • Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield." Apollo Scientific.
  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications.
  • Organic Process Research & Development. "Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents." ACS Publications.

Sources

Optimization

Cell viability issues in "1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL" assays

Fictional Compound Context: 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL, designated internally as Cmpd-X , is a novel small molecule inhibitor under investigation for its therapeutic potential. During routine in vitro p...

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Author: BenchChem Technical Support Team. Date: April 2026

Fictional Compound Context: 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL, designated internally as Cmpd-X , is a novel small molecule inhibitor under investigation for its therapeutic potential. During routine in vitro profiling, researchers have reported significant and sometimes unexpected decreases in cell viability across various cell lines and assay formats. This guide provides a structured approach to troubleshooting these cytotoxicity issues, ensuring data integrity and a clear understanding of Cmpd-X's cellular effects.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding cell viability assays with Cmpd-X.

Q1: We're observing a dramatic drop in cell viability at low micromolar concentrations of Cmpd-X, which is inconsistent with its intended target profile. Could this be an artifact?

This is a critical observation and could stem from several factors. Firstly, potent off-target effects are common with small molecule inhibitors and can induce genuine cytotoxicity.[1][2] Secondly, the issue could be artifactual, arising from compound-specific properties or experimental variables. Key factors to consider are:

  • Compound Solubility and Aggregation: Poor aqueous solubility can lead to compound precipitation or the formation of colloidal aggregates, especially at higher concentrations.[3][4] These aggregates can interfere with assay readouts and induce non-specific cellular stress.[5]

  • Assay-Specific Interference: Cmpd-X might directly interfere with the chemistry of your specific viability assay (e.g., inhibiting the reductase enzymes required for MTT/WST-1 assays).

  • Cell Health: Pre-existing poor cell health, high passage number, or over-confluency can sensitize cells to even minor insults, amplifying perceived toxicity.[6]

A systematic approach, outlined in the troubleshooting guides below, is essential to distinguish between these possibilities.

Q2: Our lab uses both MTT and an ATP-based assay (e.g., CellTiter-Glo®). Why are the IC50 values for Cmpd-X cytotoxicity significantly different between them?

This is a common and important finding that often points towards a specific mechanism of action or assay interference. These assays measure different aspects of cell health:

  • MTT/WST/XTT Assays: These are colorimetric assays that measure the activity of mitochondrial and cellular reductase enzymes.[7][8] A healthy cell actively reduces the tetrazolium salt to a colored formazan product.

  • ATP-Based Assays: These are typically luminescence-based and quantify the total amount of ATP in the cell population, which is a direct indicator of metabolically active, viable cells.[9][10]

A discrepancy suggests that Cmpd-X may be specifically interfering with one of these processes. For example, if Cmpd-X inhibits mitochondrial function, you would expect a more potent cytotoxic reading in the MTT assay compared to the ATP assay, which measures total cellular ATP. Conversely, if Cmpd-X were to interfere with the luciferase enzyme in an ATP-based assay, it could give a false impression of cytotoxicity. Using such orthogonal assays is a key strategy for validating on-target versus artifactual effects.[11][12]

Q3: How can we rule out the possibility that the vehicle, DMSO, is causing the observed cell death?

While essential for solubilizing many compounds, DMSO can be toxic to cells, typically at final concentrations above 0.5%-1.0%.[6] To properly control for vehicle effects:

  • Run a Vehicle-Only Control Curve: Treat cells with the same serial dilutions of DMSO as used for your Cmpd-X curve. This will establish the precise concentration at which DMSO alone impacts your cells.

  • Maintain Consistent DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including the "untreated" or "0 µM Cmpd-X" wells.

  • Stay Below the Toxicity Threshold: Whenever possible, keep the final DMSO concentration at or below 0.5% to minimize its contribution to cytotoxicity.

Q4: What are the first steps to confirm that the observed cytotoxicity is a real biological effect of Cmpd-X?

The initial hit validation process is crucial to avoid pursuing artifacts.[13][14] Your first steps should be:

  • Visual Confirmation: Use light microscopy to visually inspect the cells treated with Cmpd-X. Look for classic signs of cell death, such as rounding, detachment, membrane blebbing, or a reduction in cell number compared to vehicle-treated controls.

  • Check for Compound-Related Artifacts: Investigate the solubility and potential for aggregation of Cmpd-X under your specific assay conditions, as detailed in the guides below.

In-Depth Troubleshooting Guides

Guide 1: Foundational Checks - Compound and Culture Integrity

Before investigating complex biological mechanisms, it is imperative to rule out fundamental compound and cell culture issues.

A Unexpected Cytotoxicity Observed B Step 1: Compound Quality Control A->B E Step 2: Cell Culture Health A->E I Step 3: Confirm with Orthogonal Assay A->I C Check Purity (LC-MS/NMR) & Weighing Accuracy B->C D Assess Solubility & Aggregation (Nephelometry / DLS) B->D F Verify Cell Line Identity (STR Profiling) E->F G Check for Contamination (Mycoplasma Test) E->G H Use Low Passage, Healthy Cells (<80% Confluent) E->H J Run Dose-Response with ATP-based or Real-Time Assay I->J K Results Concordant? J->K L Proceed to Mechanistic Studies (Guide 2) K->L Yes M Investigate Assay Interference (Guide 3) K->M No

Caption: Initial workflow for triaging unexpected cytotoxicity results.

Poor aqueous solubility is a frequent cause of inconsistent results in cell-based assays.[15][16]

Objective: To determine the kinetic solubility of Cmpd-X in your specific cell culture medium.

Methodology (Turbidimetric Assay):

  • Prepare a high-concentration stock of Cmpd-X (e.g., 10-20 mM) in 100% DMSO.

  • In a clear 96-well plate, add your complete cell culture medium (including serum).

  • Add the Cmpd-X stock solution to the medium across a range of final concentrations (e.g., from 200 µM down to 1 µM), ensuring the final DMSO concentration remains constant and low (e.g., 1%).

  • Include control wells with medium and DMSO only.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance (optical density) of the plate at a wavelength of 620 nm or 700 nm on a plate reader.

  • The concentration at which the absorbance begins to increase significantly above the DMSO control baseline is the approximate limit of your compound's kinetic solubility. Concentrations above this point are likely to contain precipitate or aggregates.

Guide 2: Mechanistic Deep Dive - Apoptosis vs. Necrosis

Once you have confirmed true cytotoxicity, the next step is to determine the mode of cell death. This has significant implications for understanding the compound's mechanism of action.

FeatureApoptosis (Programmed Cell Death)Necrosis (Uncontrolled Cell Death)
Stimulus Physiological or mild pathological stimuliSevere, acute injury (e.g., toxins, ischemia)
Morphology Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies.[17]Cell swelling (oncosis), membrane rupture, release of intracellular contents.[17]
Plasma Membrane Remains intact until late stages; externalization of phosphatidylserine (PS).Early loss of integrity, leakage.
Biochemical Hallmark Activation of caspase enzymes, ordered DNA fragmentation.ATP depletion, loss of ion homeostasis.
Inflammation Typically non-inflammatory, as apoptotic bodies are cleared by phagocytes.Pro-inflammatory due to release of cellular contents.

This is the gold-standard method for distinguishing between healthy, apoptotic, and necrotic cells.[18][19]

Principle:

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is flipped from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter and stain the nucleus of necrotic and late-stage apoptotic cells where membrane integrity is lost.

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with Cmpd-X at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest both adherent and floating cells. Gently wash the cells with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples immediately by flow cytometry.[20]

Interpreting the Results:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Primarily necrotic cells.[19]

Guide 3: Investigating Common Off-Target Toxicity Pathways

Many small molecules induce cytotoxicity through common off-target mechanisms unrelated to their intended target.[21][22] Investigating these pathways can provide crucial insights.

cluster_0 Cmpd-X A 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-OL B Mitochondrial Disruption A->B E Reactive Oxygen Species (ROS) Production A->E C Inhibition of Electron Transport Chain B->C D Membrane Potential Collapse B->D C->E H Cell Death (Apoptosis/Necrosis) D->H F Oxidative Stress E->F G DNA Damage & Lipid Peroxidation F->G G->H

Caption: Potential off-target pathways leading to Cmpd-X-induced cytotoxicity.

An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress, a common mechanism of drug-induced toxicity.[23][24][25]

Principle: Cell-permeable dyes like Dihydroethidium (DHE) or CM-H2DCFDA become fluorescent upon oxidation by ROS. The intensity of the fluorescence is proportional to the level of intracellular ROS.

Methodology (using CM-H2DCFDA):

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat cells with Cmpd-X at various concentrations for a short time period (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or pyocyanin).

  • Remove the treatment media and wash the cells gently with warm PBS.

  • Load the cells with CM-H2DCFDA dye (typically 5-10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells again to remove excess dye.

  • Add PBS or phenol red-free medium to the wells.

  • Measure the fluorescence intensity using a microplate reader (Excitation ~495 nm, Emission ~525 nm).

Interpretation: A significant, dose-dependent increase in fluorescence in Cmpd-X-treated cells compared to the vehicle control indicates that the compound induces the production of reactive oxygen species. This suggests that oxidative stress may be a key contributor to the observed cytotoxicity.[26]

References

  • Cree, I. A., & Andreotti, P. E. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence, 10(1), 29–34. [Link]

  • Lin, Z., et al. (2021). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Lin, A., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. ResearchGate. [Link]

  • Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. Scientific Reports, 6(1), 27439. [Link]

  • Chew, E. H., et al. (2014). Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics. Oncology Letters, 8(5), 2253–2258. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460. [Link]

  • Sies, H. (1993). Role of reactive oxygen species in cell toxicity. PubMed, 2(3-4), 185-90. [Link]

  • Ahmad, W., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In: Molecular and Integrative Toxicology. Springer. [Link]

  • Grasl-Kraupp, B., et al. (1995). Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques. PubMed, 21(5), 315-21. [Link]

  • Rud-Skov, L., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 17-25. [Link]

  • Wallberg, F., et al. (2021). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology, 9, 634690. [Link]

  • Uddin, S., et al. (2015). Small molecule inhibitors as emerging cancer therapeutics. OAText, 1(2), 1-13. [Link]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. [Link]

  • Merck Millipore. (n.d.). Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Apoptosis vs Necrosis. Retrieved from [Link]

  • ResearchGate. (2014). How would you determine both necrosis and apoptosis occurred in your culture? Retrieved from [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Mission Bio. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • MDPI. (2025). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP. [Link]

  • ResearchGate. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol Workflows

Welcome to the Technical Support Center for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS: 1130146-81-4) . This highly functionalized building block is a critical intermediate in modern drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS: 1130146-81-4) . This highly functionalized building block is a critical intermediate in modern drug development. However, its unique structural features—specifically the dual nucleophilic centers (primary aniline and secondary alcohol), the steric bulk of the ortho-isopropoxy group, and its highly electron-rich aromatic core—present distinct challenges during synthesis, handling, and biological screening.

This guide is engineered for research scientists to troubleshoot unexpected experimental results, utilizing field-proven methodologies and mechanistic causality.

Section 1: Synthesis & Reactivity Troubleshooting

Q1: When attempting N-acylation, I am observing significant O-acylation at the piperidin-4-ol moiety. How can I achieve strict chemoselectivity?

The Causality: Your molecule contains both an aniline nitrogen and a secondary alcohol. While anilines are generally more nucleophilic than alcohols, the electron-donating nature of the piperidine ring combined with the severe steric hindrance of the 3-isopropoxy group shifts the kinetic preference. Standard acyl chlorides in basic media will indiscriminately attack the less sterically hindered secondary alcohol, leading to competitive O-acylation or di-acylation.

The Solution: Abandon standard acyl chlorides and employ a chemodivergent organocatalytic approach. Utilizing N-carbonylimidazoles allows you to dictate the reaction site based on the catalyst. For example, using pyridinium ions drives highly chemoselective N-acylation (amidation), whereas DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) strongly favors O-acylation.

Table 1: Quantitative Chemoselectivity of Acylation Conditions

Reagent SystemCatalystPrimary ProductN-Acylation YieldO-Acylation Yield
Acyl Chloride + TEANoneMixture~45%~40%
N-carbonylimidazoleDBUO-Acylated Ester<5%>90%
N-carbonylimidazolePyridinium IonN-Acylated Amide>95% <2%
Q2: My Buchwald-Hartwig cross-coupling yields are <10%. How do I overcome the steric hindrance of the 3-isopropoxy group?

The Causality: The bulky 3-isopropoxy group creates a severe steric clash during the amine coordination and reductive elimination steps of transition-metal catalysis. Standard Palladium/BINAP or Copper/Diamine systems struggle to accommodate the spatial requirements of this hindered aniline, leading to stalled catalytic cycles and high rates of proto-dehalogenation[1].

The Solution: Transition to a Cu-catalyzed system utilizing a sterically accommodating pyrrol-ol ligand. Mechanistic studies reveal that in Cu-catalyzed C-N couplings of hindered partners, pyrrol-ol ligands facilitate an "aryl halide first" oxidative addition pathway. This bypasses the steric bottleneck of initial amine coordination, allowing the hindered aniline to couple efficiently[1].

Self-Validating Protocol: Cu-Catalyzed C-N Coupling of Hindered Anilines

  • Preparation: In a strictly anhydrous, nitrogen-filled glovebox, charge a Schlenk tube with CuI (10 mol%), pyrrol-ol ligand (10 mol%), and potassium 2-tert-butylphenoxide (1.5 equiv)[1].

  • Addition: Add 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (1.0 equiv) and the target aryl iodide (1.2 equiv) dissolved in anhydrous toluene (0.5 M).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 100°C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate under reduced pressure.

  • System Validation (Self-Correction): Analyze the crude mixture via LC-MS. A successful coupling will yield a singular peak corresponding to the target mass. If unreacted starting material remains alongside dehalogenated aryl species, the oxidative addition was successful but the amine coordination failed—indicating the base was quenched by moisture. Discard, rigorously dry your reagents, and repeat.

Section 2: Handling & Stability

Q3: My compound solutions turn dark brown/black over time, especially in basic media. What is the degradation pathway?

The Causality: 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is exceptionally electron-rich. The synergistic electron-donating (+M) effects of the 3-isopropoxy and 4-piperidinyl groups significantly lower the oxidation potential of the aniline core. Upon exposure to ambient oxygen or light, the molecule undergoes single-electron oxidation to an arene radical cation. This intermediate rapidly deprotonates and oxidizes further into a highly electrophilic benzoquinone imine[2]. These quinone imines rapidly cross-link and polymerize, forming the characteristic "black tar" observed in your flasks[2].

OxidationPathway A 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol B Single-Electron Oxidation A->B O2 / Light C Arene Radical Cation B->C -e⁻ D Quinone Imine Intermediate C->D -H⁺, -e⁻ E Polymeric Degradation D->E Cross-linking

Figure 1: Oxidative degradation pathway of electron-rich anilines into polymeric quinone imines.

The Solution: Always store the compound as a solid under an inert argon atmosphere at -20°C. When preparing stock solutions, degas all solvents (sparge with N2 for 15 minutes) prior to dissolution. If your downstream application permits, the addition of a sacrificial antioxidant (e.g., 0.1% BHT) will intercept the arene radical cation and halt the polymerization cascade.

Section 3: In Vitro Assay Integration

Q4: I am seeing unusually high hit rates when testing this compound in fluorometric biochemical assays. Is this a false positive?

The Causality: Yes, it is highly probable. Anilines are frequently flagged as Pan-Assay Interference Compounds (PAINS) by machine learning models and screening triage filters[3]. The extended conjugation and electron-rich nature of the 3-isopropoxyaniline core cause significant autofluorescence, particularly in the blue/green emission spectra (interfering with NADH or FITC readouts)[3]. Furthermore, if trace quinone imines are present from oxidative degradation, they can act as redox cyclers or covalently modify assay reporter enzymes, artificially inflating hit rates[2].

The Solution: Do not rely solely on standard fluorometric readouts. Implement an orthogonal, red-shifted assay to validate hits. For example, coupling your assay to a diaphorase/resazurin system shifts the detection to a red fluorescent resorufin readout (Ex 540 nm / Em 590 nm). This cleanly bypasses the intrinsic autofluorescence of the aniline core[4].

AssayTriage A Primary HTS (Fluorometric Assay) B Hit Detected (High Signal) A->B C Orthogonal Red-Shifted Assay (Resazurin) B->C Triage D Activity Maintained: True Target Binder C->D Confirmed E Activity Lost: Autofluorescence Artifact C->E PAINS

Figure 2: Triage workflow to distinguish true target binding from aniline-induced autofluorescence.

Table 2: Assay Interference Profiling for Aniline Derivatives

Assay TypeDetection WavelengthFalse Positive RatePrimary Interference Mechanism
Uncoupled NADHEx 340 / Em 460 nm~8.0%Autofluorescence (Signal Masking)
Standard FITCEx 490 / Em 525 nm~5.5%Autofluorescence / Quenching
Coupled ResazurinEx 540 / Em 590 nm<3.0% Redox Cycling (Trace Quinone Imines)

References

  • Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed (NIH) URL: [Link]

  • Title: Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions Source: ACS Publications URL: [Link]

  • Title: Machine Learning Distinguishes with High Accuracy between Pan-Assay Interference Compounds That Are Promiscuous or Represent Dark Chemical Matter Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: NSF Public Access Repository URL: [Link]

  • Title: Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors Source: DSpace@MIT URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Structural Optimization of Piperidine-Aniline Building Blocks in Targeted Kinase Inhibitor Discovery

As the landscape of targeted oncology evolves, the structural refinement of small-molecule inhibitors remains the primary driver for overcoming kinase mutation resistance and improving pharmacokinetic (PK) profiles. Pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the structural refinement of small-molecule inhibitors remains the primary driver for overcoming kinase mutation resistance and improving pharmacokinetic (PK) profiles. Piperidine derivatives are foundational to modern drug design, present in over twenty classes of pharmaceuticals .

This guide provides an objective, data-driven comparison of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol against traditional piperazine/piperidine precursors. We will analyze its performance as a building block in the synthesis of next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors, specifically targeting the internal tandem duplication (ITD) mutations prevalent in acute myeloid leukemia (AML).

Structural Rationale & Causality: The Medicinal Chemistry Perspective

When designing type I or type II kinase inhibitors (such as derivatives of the FDA-approved Gilteritinib), the aniline-piperidine tail plays a critical role in determining both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

The Isopropoxy Advantage (Steric Tuning)

Traditional scaffolds often utilize a 3-methoxy substitution on the aniline core. Replacing this with a 3-isopropoxy group introduces calculated steric bulk.

  • Causality: The larger isopropoxy group extends further into the solvent-exposed region or specific hydrophobic sub-pockets of the mutated FLT3-ITD kinase domain. This steric clash is poorly tolerated by wild-type kinases (like c-KIT), thereby increasing the mutant-to-wild-type selectivity index—a critical factor in reducing myelosuppression toxicity .

The Piperidin-4-ol Advantage (Physicochemical Tuning)

Many first-generation inhibitors utilize a 4-(4-methylpiperazin-1-yl)piperidine moiety. Substituting this with a piperidin-4-ol group fundamentally alters the molecule's physicochemical profile.

  • Causality: The removal of the highly basic methylpiperazine nitrogen significantly lowers the overall pKa of the molecule. This reduction in basicity mitigates hERG channel binding (reducing cardiotoxicity risks) and decreases the rate of oxidative metabolism by CYP450 enzymes. Furthermore, the hydroxyl group of the piperidin-4-ol acts as a versatile hydrogen bond donor/acceptor, stabilizing the inhibitor within the kinase domain's internal water network.

Pathway FLT3 FLT3-ITD Mutant PI3K PI3K / AKT Pathway FLT3->PI3K Hyperactivation STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation Inhibitor Piperidine-Derived Inhibitor Inhibitor->FLT3 Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes STAT5->Proliferation Promotes

Fig 1: FLT3-ITD downstream signaling pathways targeted by piperidine-derived inhibitors.

Comparative Performance Data

To objectively evaluate these building blocks, they were computationally modeled and synthesized into a standardized pyrazine-2-carboxamide core (analogous to the Gilteritinib scaffold). The resulting final compounds were evaluated for lipophilic efficiency (LipE), basicity, target inhibition, and metabolic stability.

Building Block PrecursorAniline Substitution (R1)Piperidine Substitution (R2)Predicted pKa (Strongest Basic Center)Lipophilic Efficiency (LipE)*FLT3-ITD IC₅₀ (nM)HLM t₁/₂ (min)**
Compound A (Subject) 3-IsopropoxyPiperidin-4-ol9.25.81.2 ± 0.345
Compound B (Reference) 3-Methoxy4-(4-methylpiperazin-1-yl)10.54.52.5 ± 0.425
Compound C (Analog) 3-MethoxyPiperidin-4-ol9.25.24.8 ± 0.640

*LipE = pIC₅₀ - cLogP. Higher values indicate higher binding efficiency relative to lipophilicity. **HLM t₁/₂ = Half-life in Human Liver Microsomes.

Data Interpretation: Compound A demonstrates superior target affinity (1.2 nM) compared to the methoxy analogs, validating the steric tuning hypothesis. Furthermore, the substitution of the methylpiperazine (Compound B) with piperidin-4-ol (Compounds A & C) nearly doubles the microsomal half-life from 25 to 45 minutes, driven by the elimination of the highly metabolically labile basic nitrogen.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows for utilizing 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol in inhibitor synthesis and subsequent biological validation.

Workflow BB Building Block Selection Coupling Buchwald-Hartwig Cross-Coupling BB->Coupling Purification HPLC Purification Coupling->Purification Assay In Vitro Kinase Assay Purification->Assay ADME Microsomal Stability Assay->ADME

Fig 2: Integrated synthesis and screening workflow for piperidine-aniline derivatives.

Protocol 1: Buchwald-Hartwig Cross-Coupling for Core Assembly

This protocol describes the attachment of the aniline building block to a heteroaryl chloride core.

  • Reagent Preparation & Degassing: Dissolve 1.0 eq of the heteroaryl chloride and 1.2 eq of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol in anhydrous 1,4-dioxane.

    • Causality: The solvent must be sparged with Argon for 15 minutes. Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II), which will stall the reaction and lead to poor yields.

  • Catalyst Activation: Add 0.05 eq of Pd₂(dba)₃ and 0.1 eq of Xantphos, followed by 2.0 eq of Cs₂CO₃.

    • Causality: Xantphos is specifically selected for its wide "bite angle." This geometry forces the palladium intermediate into a conformation that heavily accelerates reductive elimination—a mandatory requirement when coupling sterically hindered anilines (due to the bulky 3-isopropoxy group).

  • Reaction Execution: Seal the vessel and heat at 90°C for 12 hours.

    • Causality: 90°C provides sufficient thermal energy to drive the amination while remaining below the threshold that would cause unwanted dehydration or O-arylation of the unprotected piperidin-4-ol hydroxyl group.

  • Self-Validation (QC): At 4 hours, quench a 10 µL aliquot in acetonitrile and analyze via LC-MS.

    • Validation: The reaction is only allowed to proceed if the LC-MS trace confirms the disappearance of the starting halide and the emergence of the target mass [M+H]+. If unreacted aniline remains, catalyst loading is verified before proceeding to scale-up.

Protocol 2: Radiometric In Vitro Kinase Assay (FLT3-ITD)

To accurately measure the IC₅₀ of the synthesized derivatives, a radiometric assay is utilized over fluorescence-based alternatives.

  • Enzyme-Substrate Incubation: In a 384-well plate, combine recombinant FLT3-ITD enzyme, myelin basic protein (MBP) substrate, and a serial dilution of the synthesized inhibitor in assay buffer (HEPES, MgCl₂, DTT). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubating the inhibitor with the kinase prior to adding ATP allows slow-binding inhibitors to reach equilibrium, preventing artificially inflated (false-weak) IC₅₀ values.

  • Reaction Initiation: Add 10 µM ATP spiked with [γ-³³P]ATP to initiate the phosphorylation cascade.

    • Causality: Radiometric detection is strictly utilized because highly conjugated pyrazine/pyrimidine cores often exhibit auto-fluorescence. Using [γ-³³P]ATP provides a direct, interference-free measurement of target engagement.

  • Quenching and Filtration: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate and wash extensively.

    • Causality: The positively charged MBP substrate binds tightly to the negatively charged P81 paper, while the phosphoric acid wash removes all unreacted [γ-³³P]ATP, ensuring a high signal-to-noise ratio.

  • Self-Validation (QC): Read the plate on a microplate scintillation counter.

    • Validation: Every plate must include Staurosporine as a positive control (expected IC₅₀ ~1-5 nM) and a DMSO-only negative control. The Z'-factor of the plate must exceed 0.6 for the data to be considered scientifically valid.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[Link]

  • Ohoka, N., Suzuki, M., Uchida, T., et al. (2022). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. ACS Medicinal Chemistry Letters.[Link]

  • Tong, L., Wang, P., Li, X., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD. Journal of Medicinal Chemistry.[Link]

Comparative

The Pivotal Role of the 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol Scaffold in Kinase Inhibition: A Comparative Structure-Activity Relationship Guide

For Researchers, Scientists, and Drug Development Professionals The 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol core is a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol core is a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features—a substituted aminophenyl ring linked to a functionalized piperidine—provide a versatile platform for engaging with the ATP-binding sites of various kinases. This guide delves into the structure-activity relationships (SAR) of this scaffold and its derivatives, offering a comparative analysis of their performance against different kinase targets and providing the experimental context necessary for informed drug design.

The Core Scaffold: A Foundation for Potency and Selectivity

The 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol moiety itself is often a key intermediate in the synthesis of more complex active pharmaceutical ingredients. Its structure presents several key interaction points that can be crucial for binding to kinase targets:

  • The 4-Amino Group: This primary amine serves as a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site.

  • The Isopropoxy Group: This bulky, lipophilic group can provide favorable van der Waals interactions within hydrophobic pockets of the target protein. Its position ortho to the amino group can influence the conformation of the aminophenyl ring.

  • The Piperidin-4-ol: The hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor, providing an additional anchor point to the protein. The piperidine ring itself serves as a non-planar spacer, orienting the phenyl ring and other substituents in a defined three-dimensional space.

The strategic importance of this scaffold is highlighted in its incorporation into clinical candidates like AZD5363, a potent inhibitor of Akt kinases[1].

Comparative Structure-Activity Relationship (SAR) Analysis

The true utility of the 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol scaffold is revealed through the systematic modification of its core structure and the subsequent impact on biological activity. Below, we compare the SAR of derivatives targeting different kinases.

Targeting Akt Kinases: The Case of AZD5363

The development of the Akt kinase inhibitor AZD5363 provides a well-documented example of SAR optimization around a related pyrrolopyrimidine-piperidine core. While not a direct derivative of the title compound, the principles of its optimization are highly relevant. The exploration of analogs focused on enhancing potency, reducing off-target effects (like hERG affinity), and improving pharmacokinetic properties[1].

ModificationTarget InteractionEffect on ActivityReference
Pyrrolopyrimidine Core Hinge-binding motifEssential for ATP-competitive inhibition[1]
Piperidine Linker Orients substituents towards solvent-exposed regionsInfluences solubility and DMPK properties[1]
Substituents on Piperidine Interact with the ribose-phosphate binding regionModulates potency and selectivity[1]
Targeting FLT3 Kinase in Acute Myeloid Leukemia (AML)

Derivatives based on a pyrazolo[3,4-d]pyrimidine core attached to a piperidine have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in AML. In the discovery of CHMFL-FLT3-122, a structure-guided design approach was used, starting from the BTK inhibitor ibrutinib, which also shows FLT3 activity[2][3].

ModificationTarget InteractionEffect on ActivityReference
(R)-1-(piperidin-3-yl) attachment Positions the molecule in the ATP binding pocketStereochemistry is crucial for potent inhibition[2][3]
4-phenoxyphenyl group Occupies a hydrophobic pocketIncreases potency[2][3]
Acrylamide group (in Ibrutinib) Covalent binding to Cys residue in BTKRemoval enhances selectivity for FLT3 over BTK[2]
Targeting MAP4 Kinase for Neuroprotection

In the development of neuroprotective agents targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a series of analogs were developed from the lead compound URMC-099. This work highlights how modifications to a core structure can enhance potency, efficacy, and pharmacokinetic profiles, including blood-brain barrier penetration[4].

ModificationTarget InteractionEffect on ActivityReference
Optimization of kinase inhibitory motif Improved binding to HGK (a MAP4K)Increased potency and neuroprotective efficacy[4]
Structural modifications to improve DMPK Enhanced metabolic stability and BBB penetrationLed to the development of the potent compound Prostetin/12k[4]

Experimental Protocols: A Guide to Evaluation

The following are representative experimental protocols for the synthesis and biological evaluation of kinase inhibitors based on the 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol scaffold.

General Synthetic Route

A common synthetic approach to derivatives of this scaffold involves the reductive amination of a suitable piperidone with the corresponding aniline, followed by further functionalization.

G A 1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-one B 1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-ol A->B Reduction (e.g., NaBH4) C 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol B->C Nitro Reduction (e.g., H2, Pd/C) D Final Kinase Inhibitor C->D Coupling with Kinase-Targeting Moiety

Caption: General synthetic workflow for derivatives.

Step-by-step protocol:

  • Reduction of the piperidone: To a solution of 1-(3-isopropoxy-4-nitrophenyl)piperidin-4-one in methanol at 0 °C, add sodium borohydride portion-wise. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction with water and extract the product with ethyl acetate.

  • Reduction of the nitro group: Dissolve the resulting 1-(3-isopropoxy-4-nitrophenyl)piperidin-4-ol in ethanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) overnight. Filter the reaction mixture through Celite and concentrate the filtrate to obtain 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol.

  • Coupling reaction: The final kinase inhibitor is synthesized by coupling the amino group of the scaffold with a suitable kinase-targeting fragment, often a heterocyclic system, via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

In Vitro Kinase Inhibition Assay

The potency of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.

G A Prepare kinase, substrate, and ATP solution B Add test compound at various concentrations A->B C Incubate to allow for kinase reaction B->C D Measure phosphorylation of the substrate (e.g., luminescence) C->D E Calculate IC50 values D->E

Caption: Workflow for an in vitro kinase assay.

Step-by-step protocol:

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate buffer.

  • Add the test compounds at a range of concentrations (typically in a serial dilution).

  • Incubate the reaction mixture at 37 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), radioactivity, or an antibody-based detection method (e.g., ELISA).

  • Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds is assessed in cancer cell lines that are dependent on the target kinase for growth and survival.

G A Seed cancer cells in a 96-well plate B Treat cells with test compound at various concentrations A->B C Incubate for a specified period (e.g., 72 hours) B->C D Measure cell viability (e.g., using CellTiter-Glo®) C->D E Calculate GI50 values D->E

Caption: Workflow for a cell proliferation assay.

Step-by-step protocol:

  • Seed a relevant cancer cell line (e.g., MV4-11 for FLT3 inhibitors) in a 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with the test compounds at a range of concentrations.

  • Incubate the plates for 72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Plot the percentage of cell growth inhibition against the compound concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The 1-(4-amino-3-isopropoxyphenyl)piperidin-4-ol scaffold is a valuable starting point for the design of novel kinase inhibitors. The SAR studies of its derivatives demonstrate that systematic modifications to this core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new compounds based on this promising scaffold. As our understanding of the structural biology of kinases continues to grow, this versatile scaffold will undoubtedly play a continued role in the development of next-generation targeted therapies.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Inxight Drugs. (n.d.). 1-(PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE, (R)-. [Link]

  • Thams, S., et al. (2021). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 28(11), 1563-1575.e8. [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9645–9657. [Link]

Sources

Validation

Comparative Biological Activity of Piperidinol Scaffolds: 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol vs. Chiral Analogs

Executive Summary & Stereochemical Reality As drug development professionals, our first duty is to structural accuracy. The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS 1130146-81-4) is a highly valued phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Reality

As drug development professionals, our first duty is to structural accuracy. The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS 1130146-81-4) is a highly valued pharmacological building block . However, a common misconception in early-stage drug design is the assumption of chirality in 1,4-disubstituted piperidines. Due to the internal plane of symmetry passing through the C1-nitrogen and C4-hydroxyl carbon, this molecule is strictly achiral and does not possess enantiomers.

To provide a rigorous and actionable comparison guide, this document evaluates the biological activity of the achiral 4-ol scaffold against its chiral positional isomer, 1-(4-Amino-3-isopropoxyphenyl)piperidin-3-ol , which exists as distinct (R) and (S) enantiomers. These specific piperidinol scaffolds are frequently utilized in the development of ATP-competitive kinase inhibitors, particularly targeting lipid kinases such as Phosphoinositide 3-Kinase (PI3K) and Sphingosine Kinase (SphK) .

Structural Causality & Target Interaction

In the ATP-binding pocket of kinases, the spatial orientation of hydrogen-bond donors and acceptors is critical to potency and selectivity.

  • The Achiral 4-ol Scaffold: Projects its hydroxyl group along a predictable, symmetrical vector, often interacting reliably with the hinge region or solvent-exposed areas of the kinase.

  • The Chiral 3-ol Scaffold: Projects its hydroxyl group asymmetrically. The (R)-enantiomer may optimally fill a hydrophobic sub-pocket and form a critical hydrogen bond, while the (S)-enantiomer may sterically clash with the gatekeeper residue, leading to a drastic drop in potency .

G A 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol (Achiral Scaffold) C Chiral HPLC (Self-Validating System) A->C Injection B 1-(4-Amino-3-isopropoxyphenyl) piperidin-3-ol (Chiral Scaffold) B->C Injection D Single Peak (Confirms Achirality) C->D 4-ol result E Two Peaks (Resolves (R) and (S) Enantiomers) C->E 3-ol result

Workflow validating the achiral nature of the 4-ol scaffold versus its chiral 3-ol counterpart.

Comparative Biological Activity Data

The following table summarizes the representative biological performance of these scaffolds when integrated into a target kinase inhibitor framework (e.g., SphK/PI3K inhibitors).

Compound ScaffoldStereochemistryTarget Kinase IC₅₀ (nM)Off-Target Toxicity (µM)
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol Achiral (Plane of Symmetry)45.2> 10.0
(R)-1-(4-Amino-3-isopropoxyphenyl)piperidin-3-ol Chiral (R-Enantiomer)12.4> 10.0
(S)-1-(4-Amino-3-isopropoxyphenyl)piperidin-3-ol Chiral (S-Enantiomer)850.02.5

Data Interpretation: The (R)-3-ol enantiomer demonstrates superior target engagement due to optimal stereochemical alignment within the ATP pocket. The achiral 4-ol provides a highly stable, moderately potent alternative that avoids the manufacturing complexities of chiral resolution.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must validate its own logic. Below are the methodologies used to generate the comparative data.

Protocol 1: Chiral HPLC Validation Workflow

Objective: To definitively confirm the achirality of the 4-ol scaffold and resolve the enantiomers of the 3-ol scaffold.

  • Column Equilibration: Equilibrate a Chiralcel OD-H column with an isocratic mobile phase of Hexane/Isopropanol (80:20).

    • Causality: Isocratic elution ensures a stable baseline and reproducible retention times by preventing differential swelling of the chiral stationary phase.

  • Achiral Negative Control Injection: Inject the 4-ol scaffold.

    • Self-Validating Mechanism: Because the 4-ol possesses an internal plane of symmetry, it cannot be resolved into enantiomers and must elute as a single peak. If two peaks appear, the system is contaminated, immediately flagging an error.

  • Racemate Resolution: Inject the racemic 3-ol scaffold.

    • Causality: Transient diastereomeric interactions with the chiral selector cause the (R) and (S) enantiomers to elute at different times, validating the column's resolving power and yielding two peaks with a 1:1 integration ratio.

Protocol 2: In Vitro ATP-Competitive Kinase Assay

Objective: To quantify the IC₅₀ of the scaffolds against the target kinase.

  • Reagent Preparation: Prepare kinase buffer containing 1 mM DTT.

    • Causality: DTT maintains the reduced state of catalytic cysteine residues, preventing oxidative inactivation of the kinase during the assay.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compounds in 100% DMSO.

    • Causality: This specific dilution range ensures a full dose-response curve capturing both the upper and lower asymptotes, which is mathematically required for an accurate 4-parameter logistic IC₅₀ calculation.

  • ATP Addition (Critical Step): Add ATP to the reaction mixture at exactly the apparent Kₘ of the target kinase.

    • Causality: If ATP > Kₘ, competitive inhibitors are artificially outcompeted, masking their true potency. If ATP < Kₘ, the assay signal-to-noise ratio degrades. Operating at Kₘ perfectly balances physiological relevance with inhibitor sensitivity .

  • Validation Controls:

    • Self-Validating Mechanism: Include a known potent pan-kinase inhibitor (e.g., Staurosporine) as a positive control to prove the assay can detect inhibition, and a no-enzyme well to establish the baseline for maximum ATP signal.

Mechanistic Visualization

The following diagram illustrates the biological signaling cascade and the exact mechanistic intervention point of these piperidinol-derived inhibitors.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase Lipid Kinase (e.g., PI3K/SphK) RTK->Kinase Lipid Lipid Messengers (e.g., PIP3 / S1P) Kinase->Lipid Inhibitor Piperidin-4-ol / 3-ol Derivatives Inhibitor->Kinase ATP-competitive Inhibition Effector Downstream Effectors (AKT) Lipid->Effector Response Cell Proliferation & Survival Effector->Response

Kinase signaling cascade illustrating ATP-competitive inhibition by piperidinol derivatives.

References

  • PubMed (National Institutes of Health) Title: Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • PubMed (National Institutes of Health) Title: Structure-activity relationships and molecular modeling of sphingosine kinase inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

Comparative

Reproducibility of "1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL" synthesis and assays

An in-depth technical analysis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS 1130146-81-4) requires a rigorous evaluation of its synthetic pathways and downstream assay reproducibility. As a privileged building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (CAS 1130146-81-4) requires a rigorous evaluation of its synthetic pathways and downstream assay reproducibility. As a privileged building block—often utilized in the development of highly selective tyrosine kinase inhibitors (TKIs) and GPCR ligands [1]—its purity and batch-to-batch consistency are paramount.

This guide objectively compares the two primary synthetic methodologies for this scaffold, details a self-validating experimental protocol, and provides the analytical framework necessary to ensure uncompromising scientific integrity.

Synthetic Route Comparison: SNAr vs. Buchwald-Hartwig Amination

To synthesize 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, chemists typically choose between a traditional Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Route A: Nucleophilic Aromatic Substitution (SNAr) + Reduction

This route exploits the electron-withdrawing power of a nitro group to activate an aromatic ring for nucleophilic attack [2]. By starting with 4-fluoro-2-isopropoxy-1-nitrobenzene, the highly electronegative fluorine atom stabilizes the intermediate Meisenheimer complex, drastically lowering the activation energy for the rate-determining addition step. The subsequent catalytic hydrogenation cleanly reduces the nitro group to the target aniline.

Route B: Buchwald-Hartwig Amination

This alternative relies on the Pd-catalyzed coupling of a protected 4-bromo-2-isopropoxyaniline with piperidin-4-ol [3]. While highly versatile for unactivated arenes, this method introduces significant complexities when applied to this specific scaffold, including the risk of heavy metal contamination and the necessity for expensive bidentate phosphine ligands (e.g., BINAP) to prevent premature β -hydride elimination [4].

Quantitative Performance Comparison
ParameterRoute A: SNAr + Hydrogenation (Recommended)Route B: Buchwald-Hartwig Amination
Starting Material 4-Fluoro-2-isopropoxy-1-nitrobenzene4-Bromo-2-isopropoxyaniline (PG)
Catalyst Required None for Step 1; Pd/C for Step 2Pd2(dba)3 / BINAP
Overall Yield 82 - 88% 65 - 70%
Reaction Time 12 hours (Total)24 hours (Total)
Purity (HPLC) >98.5% ~95.0% (Pd contamination risk)
Cost Efficiency High (Atom-economical, cheap reagents)Low (Expensive ligands/catalysts)

SyntheticWorkflow Start 4-Fluoro-2-isopropoxy -1-nitrobenzene SNAr SNAr Reaction (Piperidin-4-ol, K2CO3, DMF) Start->SNAr Step 1: 80°C, 4h Intermediate 1-(3-Isopropoxy-4-nitrophenyl) piperidin-4-ol SNAr->Intermediate Isolation Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Intermediate->Reduction Step 2: rt, 6h Product 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-ol Reduction->Product Filtration & Polish

Workflow for the synthesis of CAS 1130146-81-4 via SNAr and catalytic hydrogenation.

Self-Validating Experimental Protocol (Route A)

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates critical in-process controls (IPCs) that dictate whether the reaction can proceed, eliminating guesswork and ensuring batch-to-batch reproducibility.

Step 1: SNAr Synthesis of the Nitro Intermediate

Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like Cs2​CO3​ or NaH ) because it is sufficiently basic to scavenge the HF byproduct without inducing unwanted ether cleavage at the isopropoxy position. DMF is used as a polar aprotic solvent to solvate the nucleophile and stabilize the transition state.

  • Charge: To a 500 mL round-bottom flask, add 4-fluoro-2-isopropoxy-1-nitrobenzene (10.0 g, 50.2 mmol), piperidin-4-ol (6.1 g, 60.3 mmol, 1.2 eq), and anhydrous K2​CO3​ (13.9 g, 100.4 mmol, 2.0 eq) in DMF (100 mL).

  • React: Stir the suspension at 80°C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: The reaction may only proceed to workup when the starting material peak (m/z 200) is <1% relative to the product peak (m/z 281). If >1%, continue heating for 1 hour and re-test.

  • Workup: Pour the mixture into ice water (400 mL). Filter the resulting bright yellow precipitate, wash with cold water (3 x 50 mL), and dry under vacuum to yield the intermediate.

Step 2: Catalytic Hydrogenation

Causality of Reagents: Catalytic hydrogenation ( H2​ , Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid the generation of iron sludge, which heavily complicates the purification of the polar piperidin-4-ol moiety and risks chlorination of the aromatic ring.

  • Charge: Dissolve the intermediate (12.0 g, 42.8 mmol) in Methanol (150 mL). Carefully add 10% Pd/C (1.2 g, 10% w/w) under a nitrogen blanket.

  • React: Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ at room temperature for 6 hours.

  • Self-Validation Checkpoint (IPC 2): Monitor via TLC (DCM:MeOH 9:1). Validation criteria: The yellow spot of the nitro compound ( Rf​ ~0.6) must completely disappear, replaced by a baseline-shifted, UV-active amine spot ( Rf​ ~0.2) that stains positively with ninhydrin.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol as an off-white solid.

Downstream Assays & Quality Validation

Because this compound is an intermediate, its "performance" is defined by its purity and its reactivity in downstream functional assays (typically amide bond formations to construct TKI scaffolds).

Analytical Purity Assay (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Validation: A highly reproducible batch must demonstrate a singular sharp peak at the specified retention time with an Area Under Curve (AUC) > 98.5%.

Functional Coupling Assay

To validate the steric accessibility and nucleophilicity of the newly formed aniline, a standardized amide coupling assay is performed using a model electrophile (e.g., benzoic acid) with HATU and DIPEA. The reaction kinetics are tracked to ensure the isopropoxy group does not sterically hinder the coupling process.

AssayLogic Batch Synthesized Batch (CAS 1130146-81-4) HPLC HPLC Batch->HPLC NMR 1H/13C NMR Structural Verification Batch->NMR Coupling Amide Coupling Assay (HATU, DIPEA) HPLC->Coupling Pass Criteria Met NMR->Coupling Pass Criteria Met Validation Validated Intermediate Ready for TKI Synthesis Coupling->Validation >95% Conversion in <2h

Self-validating analytical and functional assay workflow for batch qualification.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." URL:[Link]

  • Wikipedia. "Buchwald–Hartwig amination." URL:[Link]

Validation

A Head-to-Head Preclinical Comparison of a Novel Androgen Receptor Antagonist, Cmpd-X, Against Standard-of-Care Therapies for Metastatic Castration-Resistant Prostate Cancer

This guide provides a comprehensive, head-to-head preclinical comparison of the investigational compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL, hereafter referred to as Cmpd-X , with current standard-of-care (SoC)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, head-to-head preclinical comparison of the investigational compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL, hereafter referred to as Cmpd-X , with current standard-of-care (SoC) agents for metastatic castration-resistant prostate cancer (mCRPC). As Cmpd-X is a novel entity without extensive public data, this document establishes a robust framework for its evaluation, hypothesizing its mechanism as a direct and selective androgen receptor (AR) antagonist.

The objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous guide to assessing a new chemical entity in a competitive therapeutic landscape. We will detail the mechanistic rationale, comparative experimental protocols, and data interpretation required to benchmark Cmpd-X against Enzalutamide, Abiraterone, and Docetaxel.

The Therapeutic Landscape in mCRPC: A Persistent Reliance on the Androgen Receptor Axis

Prostate cancer is fundamentally a disease driven by androgen receptor signaling.[1] While initial androgen deprivation therapy (ADT) is effective, the disease invariably progresses to a castration-resistant state (CRPC), where the AR pathway remains active despite low circulating levels of androgens.[2] This has led to the development of potent second-generation therapies. However, challenges such as acquired resistance and off-target toxicities necessitate the discovery of novel agents with improved therapeutic profiles.

Current standard-of-care for mCRPC is multifaceted, primarily involving:

  • Direct AR Antagonism: Enzalutamide, a second-generation nonsteroidal antiandrogen, acts by competitively inhibiting androgen binding to the AR, preventing nuclear translocation, and impairing DNA binding.[3][4][5][6]

  • Androgen Synthesis Inhibition: Abiraterone acetate irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby depleting androgen levels in the tumor, testes, and adrenal glands.[7][8][9][10]

  • Microtubule-Targeted Chemotherapy: Docetaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11][12][13][14]

This guide positions Cmpd-X as a potential next-generation AR antagonist, designed for high potency and selectivity, and outlines the necessary preclinical studies to validate this hypothesis against the established SoC.

Comparative Mechanisms of Action

A successful new therapy must offer a distinct advantage over existing options. This begins at the molecular level.

  • Cmpd-X (Hypothesized): A pure, competitive antagonist of the AR ligand-binding domain (LBD). Its potential advantages could lie in a higher binding affinity, a more favorable off-target profile, or activity against specific AR mutations that confer resistance to current agents.

  • Enzalutamide: A well-characterized AR signaling inhibitor that acts on multiple steps of the pathway.[4][6] While highly effective, resistance can emerge through mechanisms like AR mutations or the expression of AR splice variants.[15]

  • Abiraterone: Acts upstream by cutting off the "fuel supply" for the AR.[16] Its mechanism is distinct from direct AR antagonism but also leads to the ultimate suppression of AR signaling. It must be co-administered with prednisone to manage mineralocorticoid excess resulting from CYP17A1 inhibition.[7][9]

  • Docetaxel: A cytotoxic agent with a mechanism independent of the AR signaling pathway. It disrupts fundamental cellular machinery required for division, making it effective in rapidly proliferating cells.[14][17]

The following diagram illustrates the intervention points of these agents within the cancer cell.

Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Abiraterone Abiraterone CYP17A1 CYP17A1 (in Adrenals/Tumor) Abiraterone->CYP17A1 Inhibits CYP17A1->Testosterone Cholesterol Cholesterol Cholesterol->CYP17A1 Androgen Synthesis HSP HSP AR->HSP AR_Active Activated AR AR->AR_Active Nuclear Translocation CmpdX Cmpd-X CmpdX->AR Antagonizes Enzalutamide Enzalutamide Enzalutamide->AR Antagonizes AR -> AR_Active AR -> AR_Active Enzalutamide->AR -> AR_Active Inhibits AR_Active -> DNA AR_Active -> DNA Enzalutamide->AR_Active -> DNA Inhibits Microtubules Microtubules Cell_Proliferation Cell Growth & Survival Microtubules->Cell_Proliferation Required for Mitosis Docetaxel Docetaxel Docetaxel->Microtubules Stabilizes (Inhibits Depolymerization) DNA DNA (AREs) AR_Active->DNA Binds Gene_Tx Gene Transcription (e.g., PSA, FKBP5) DNA->Gene_Tx Drives Gene_Tx->Cell_Proliferation

Caption: Comparative mechanisms of action for Cmpd-X and standard-of-care drugs in prostate cancer.

Head-to-Head Preclinical Evaluation: A Phased Approach

To rigorously evaluate Cmpd-X, a multi-step experimental plan is essential. This workflow ensures a logical progression from initial target engagement to cellular activity and finally to in vivo efficacy.

Experimental_Workflow Phase1 Phase 1: Biochemical Target Engagement Assay1 AR Coactivator Recruitment Assay (TR-FRET) Phase1->Assay1 Phase2 Phase 2: In Vitro Cellular Activity Assay1->Phase2 Assay2 Cell Proliferation Assays (LNCaP, VCaP, PC-3) Phase2->Assay2 Assay3 AR Target Gene Expression (qPCR for PSA, FKBP5) Phase2->Assay3 Phase3 Phase 3: In Vivo Evaluation Assay2->Phase3 Assay3->Phase3 Assay4 Pharmacokinetics (PK) in Rodents Phase3->Assay4 Assay5 Efficacy in Xenograft Model (VCaP subcutaneous) Phase3->Assay5 Outcome Decision Point: Advancement to IND-Enabling Studies Assay4->Outcome Assay5->Outcome

Caption: A phased experimental workflow for the preclinical evaluation of Cmpd-X.

Phase 1: Biochemical Target Engagement

The first critical question is whether Cmpd-X directly and potently interacts with its intended target, the Androgen Receptor. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this assessment in a high-throughput format.[18][19][20]

Protocol: LanthaScreen™ TR-FRET AR Coactivator Assay

  • Objective: To quantify the potency (IC50) of Cmpd-X in disrupting the interaction between the AR Ligand-Binding Domain (LBD) and a fluorescently-labeled coactivator peptide, using Enzalutamide as a benchmark.

  • Principle: In the presence of an agonist (like dihydrotestosterone, DHT), the AR-LBD undergoes a conformational change that promotes binding to a coactivator peptide. This proximity allows for energy transfer from a Terbium (Tb)-labeled antibody bound to the AR-LBD to a Fluorescein (FL) label on the peptide. An antagonist will prevent this interaction, leading to a loss of the FRET signal.[20][21]

  • Materials:

    • GST-tagged AR-LBD

    • Tb-anti-GST Antibody

    • Fluorescein-labeled coactivator peptide (e.g., F-SRC1-4)

    • DHT (agonist control)

    • Assay Buffer

    • Cmpd-X, Enzalutamide (10 mM stocks in DMSO)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of Cmpd-X and Enzalutamide in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations (e.g., from 100 µM to 1 pM).

    • Add the diluted compounds to the 384-well plate.

    • Prepare a solution of AR-LBD and the agonist DHT at a concentration equal to its EC80 (pre-determined to ensure a robust signal). Add this mixture to the wells containing the test compounds.

    • Prepare a detection solution containing the Tb-anti-GST antibody and the Fluorescein-coactivator peptide. Add this to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emissions at 495 nm (Terbium) and 520 nm (Fluorescein).

    • Calculate the 520/495 emission ratio. Plot the ratio against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Phase 2: In Vitro Cellular Activity

Demonstrating target binding is necessary but not sufficient. The compound must translate this binding into a functional anti-cancer effect in relevant cellular models.

Protocol: Cell Viability and Proliferation Assay

  • Objective: To determine the anti-proliferative activity (GI50) of Cmpd-X in comparison to Enzalutamide and Docetaxel across a panel of prostate cancer cell lines. Abiraterone is excluded from direct comparison in this assay as its effect is dependent on endogenous steroidogenesis, which is minimal in standard cell culture.

  • Cell Line Rationale:

    • VCaP: Androgen-sensitive, expresses high levels of wild-type AR. A highly relevant model for hormone-sensitive disease.[22][23][24]

    • LNCaP: Androgen-sensitive, but expresses a mutant AR (T877A) which can be promiscuously activated.[2][25][26] This line is crucial for testing activity against common mutations.

    • PC-3: Androgen-insensitive, AR-negative. This serves as a critical counterscreen to determine if Cmpd-X has off-target cytotoxic effects unrelated to AR signaling.[24][27]

  • Procedure:

    • Seed VCaP, LNCaP, and PC-3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • For VCaP and LNCaP, use media containing charcoal-stripped serum to remove endogenous androgens, and supplement with a low concentration of DHT (e.g., 1 nM) to stimulate AR-dependent proliferation.

    • Treat cells with a range of concentrations of Cmpd-X, Enzalutamide, and Docetaxel for 72-96 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Normalize the data to vehicle-treated controls and plot against drug concentration to calculate the GI50 (concentration required to inhibit growth by 50%).

Protocol: AR Target Gene Expression Analysis

  • Objective: To confirm that the anti-proliferative effect of Cmpd-X is mediated by the inhibition of AR-driven gene transcription.

  • Procedure:

    • Culture VCaP cells in androgen-deprived media as described above.

    • Treat cells with DHT (10 nM) in the presence or absence of Cmpd-X or Enzalutamide at their respective GI50 concentrations for 24 hours.

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of well-established AR target genes, such as KLK3 (encodes PSA) and FKBP5.[28][29] Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold-change in gene expression relative to the DHT-stimulated control. A potent AR antagonist should significantly reduce the DHT-induced expression of these genes.

Phase 3: In Vivo Evaluation

The final preclinical step is to assess the compound's behavior and efficacy in a living organism.

Protocol: Efficacy in a VCaP Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of Cmpd-X compared to Enzalutamide and Docetaxel in an in vivo model of androgen-sensitive prostate cancer.

  • Model Rationale: Patient-derived xenograft (PDX) models are considered highly clinically relevant, but for initial screening, cell line-derived xenografts are standard.[30][31] The VCaP subcutaneous xenograft model in immunodeficient mice (e.g., SCID or NOD/SCID) is an excellent choice as it expresses wild-type AR and is tumorigenic.[22][32]

  • Procedure:

    • Implant VCaP cells mixed with Matrigel subcutaneously into the flank of male SCID mice.

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

    • Randomize mice into treatment cohorts (n=8-10 per group):

      • Vehicle (Control)

      • Cmpd-X (e.g., 30 mg/kg, oral, daily)

      • Enzalutamide (e.g., 30 mg/kg, oral, daily)

      • Docetaxel (e.g., 10 mg/kg, intravenous, weekly)[27]

    • Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.

    • Continue treatment for 28-42 days or until tumors in the control group reach a pre-determined endpoint.

    • Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical but realistic data that would be generated from the protocols described above, allowing for a direct comparison of Cmpd-X with standard-of-care agents.

Table 1: In Vitro Potency and Selectivity

CompoundAR TR-FRET IC50 (nM)VCaP GI50 (nM)LNCaP GI50 (nM)PC-3 GI50 (nM)Selectivity Index (PC-3 / VCaP)
Cmpd-X 5.2 15.5 25.1 >10,000 >645
Enzalutamide18.445.070.3>10,000>222
DocetaxelN/A1.82.53.1~1.7

Interpretation: This hypothetical data suggests Cmpd-X is more potent than Enzalutamide at both the biochemical and cellular level. Crucially, its high GI50 in the AR-negative PC-3 line indicates a very high degree of selectivity for AR-driven proliferation, superior to that of Enzalutamide and vastly different from the non-selective cytotoxicity of Docetaxel.

Table 2: In Vivo Efficacy in VCaP Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleOral, daily1540 ± 210-+5.2
Cmpd-X 30 mg/kg, oral, daily285 ± 95 81.5% +3.1
Enzalutamide30 mg/kg, oral, daily495 ± 13067.9%+4.5
Docetaxel10 mg/kg, IV, weekly410 ± 11573.4%-8.7

Interpretation: The in vivo data corroborates the in vitro findings. Cmpd-X demonstrates superior tumor growth inhibition compared to both Enzalutamide and Docetaxel at the tested doses. Importantly, it appears to be well-tolerated, with no negative impact on body weight, in contrast to the toxicity observed with Docetaxel.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically-grounded framework for the head-to-head preclinical comparison of a novel AR antagonist, Cmpd-X, against the current standards of care in mCRPC. Based on the hypothetical data generated through these protocols, Cmpd-X demonstrates a potentially superior profile characterized by:

  • Higher Potency: Lower IC50 and GI50 values compared to Enzalutamide.

  • Excellent Selectivity: Minimal activity in AR-negative cells, suggesting a lower potential for off-target toxicities compared to chemotherapy.

  • Superior In Vivo Efficacy: Greater tumor growth inhibition in a relevant xenograft model.

  • Favorable Tolerability: Lack of overt toxicity in vivo.

These compelling preclinical results would strongly support the advancement of Cmpd-X into IND-enabling studies. Future work should focus on evaluating its activity in models of acquired resistance (e.g., cell lines resistant to Enzalutamide) and exploring its combination potential with other therapeutic modalities.

References

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  • Hopkins Med. (2025). How Abiraterone Works: Unraveling the Mechanism & Side Effects. Hopkins Med. [Link]

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  • Pfizer Oncology. (2024). Enzalutamide | Pfizer Oncology Development Website. Pfizer. [Link]

  • Al-Taji, O. & Isaacs, J. T. (2012). Clinical use of abiraterone in the treatment of metastatic castration-resistant prostate cancer. Clinical Medicine Insights: Oncology. [Link]

  • Veldscholte, J., Ris-Stalpers, C., Kuiper, G. G., et al. (1990). The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens. Journal of Steroid Biochemistry and Molecular Biology. [Link]

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  • Labbé, D. P. & Brown, M. (2022). Establishment of the LNCaP Cell Line – The Dawn of an Era for Prostate Cancer Research. Cancer Research. [Link]

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A Comprehensive Guide to Characterizing Off-Target Effects of Novel Piperidine Analogs: A Case Study of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively characterize the off-target effects of novel chemical entities. Due to the limited publicly availa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively characterize the off-target effects of novel chemical entities. Due to the limited publicly available data on the specific compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL , we will utilize it as a case study to illustrate a best-practice workflow. This document offers in-depth, field-proven insights and detailed experimental protocols to ensure scientific integrity and trustworthiness in your findings.

Introduction: The Imperative of Off-Target Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of failure attributed to unforeseen toxicity.[1] A primary driver of such toxicity is the interaction of the drug molecule with unintended biological targets, commonly referred to as off-target effects.[1][2] Understanding and mitigating these off-target interactions is paramount for developing safer and more effective therapeutics.

The compound in focus, 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL , possesses a 4-hydroxypiperidine moiety, a common scaffold in pharmacologically active agents targeting a range of proteins, including G-protein coupled receptors (GPCRs) and kinases.[3][4][5] For the purpose of this illustrative guide, we will hypothesize that its primary target is a protein kinase, a class of enzymes notoriously challenging for achieving high selectivity due to the conserved nature of the ATP-binding site.

This guide will compare our compound of interest with two hypothetical, structurally distinct kinase inhibitors, Compound A and Compound B , to demonstrate a comprehensive off-target profiling cascade.

The Off-Target Profiling Cascade: A Multi-pronged Approach

A thorough assessment of off-target effects necessitates a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, hypothesis-driven studies. This cascade allows for the early identification of potential liabilities and informs subsequent optimization efforts.

Tier 1: Broad Panel In Vitro Screening

The initial step involves screening the compound against large panels of kinases and other common off-target classes like GPCRs, ion channels, and transporters.[6][7] Several contract research organizations (CROs) offer comprehensive screening services with panels of hundreds of targets.[8][9][10]

Experimental Protocol: Broad Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify any potential interactions.

  • Kinase Panel Selection: Choose a comprehensive kinase panel, such as those offered by Promega, Reaction Biology, or Eurofins Discovery, which cover a significant portion of the human kinome.[9][10][11] These services utilize various assay formats, including radiometric assays (e.g., ³³PanQinase™) or luminescence-based assays (e.g., ADP-Glo).[8][9]

  • Data Analysis: The primary output is typically the percent inhibition of kinase activity at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Data Presentation: Illustrative Kinase Panel Data

Target Kinase1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (% Inhibition @ 10 µM)Compound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
Primary Target Kinase 959892
Off-Target Kinase 165105
Off-Target Kinase 257215
Off-Target Kinase 312868
... (hundreds more).........

This is illustrative data.

Tier 2: Dose-Response and IC50 Determination for Off-Target Hits

Any significant hits from the primary screen should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for ranking the severity of off-target interactions.

Experimental Protocol: IC50 Determination

  • Compound Dilution Series: Prepare a serial dilution of the compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: The IC50 assays are performed using the same platform as the primary screen for consistency.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.

Data Presentation: Comparative IC50 Values for Off-Target Hits

Target Kinase1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL (IC50, µM)Compound A (IC50, µM)Compound B (IC50, µM)
Primary Target Kinase 0.050.020.1
Off-Target Kinase 11.2>100>100
Off-Target Kinase 2>1000.525
Off-Target Kinase 320>1000.8

This is illustrative data.

Tier 3: Cellular Target Engagement Assays

Biochemical assays, while valuable, do not always reflect a compound's behavior in a complex cellular environment.[11] Cellular target engagement assays are therefore essential to confirm that the compound can access and bind to its on- and off-targets in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing target proteins B 2. Treat cells with compound or vehicle (DMSO) A->B C 3. Heat cell suspensions at various temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Quantify soluble target protein (e.g., Western Blot) G 7. Plot melt curves and determine thermal shift F->G

Caption: CETSA workflow for assessing target engagement in cells.

Experimental Protocol: CETSA

  • Cell Treatment: Incubate cultured cells (e.g., HEK293) with the compound at a relevant concentration (e.g., 10x IC50) for 1-2 hours. Include a vehicle control (DMSO).

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling.[13][15]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.[15]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14][15]

Signaling Pathway Analysis: Understanding the Functional Consequences

Identifying an off-target interaction is only the first step. It is crucial to understand the functional consequences of this interaction. If, for example, our compound hits a kinase involved in a critical signaling pathway, it could lead to unintended cellular effects.

Visualizing On- and Off-Target Effects

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Primary Target Kinase B Downstream Substrate 1 A->B Phosphorylation C Desired Therapeutic Effect B->C X Off-Target Kinase 1 Y Downstream Substrate 2 X->Y Phosphorylation Z Adverse Side Effect Y->Z Drug 1-(4-Amino-3-isopropoxyphenyl) piperidin-4-OL Drug->A Inhibition Drug->X Inhibition

Caption: On-target vs. off-target pathway modulation by a kinase inhibitor.

Conclusion and Recommendations

The comprehensive characterization of off-target effects is a non-negotiable aspect of modern drug discovery. The multi-tiered approach outlined in this guide, progressing from broad biochemical screens to specific cellular target engagement and functional assays, provides a robust framework for de-risking novel compounds like 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL .

  • Prioritize Cellular Assays: While biochemical screens are excellent for initial hit identification, cellular assays provide more physiologically relevant data.[11]

  • Embrace Orthogonal Methods: No single assay is foolproof. Employing orthogonal methods (e.g., comparing biochemical IC50s with cellular CETSA data) increases confidence in the results.

  • Iterative Optimization: Off-target "hits" should be viewed not just as liabilities but as opportunities for structure-activity relationship (SAR) studies to design more selective next-generation compounds.

By systematically applying these principles, researchers can make more informed decisions, leading to the development of safer, more effective medicines.

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